molecular formula C22H19N3O3S B2494570 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide CAS No. 683766-02-1

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide

Numéro de catalogue: B2494570
Numéro CAS: 683766-02-1
Poids moléculaire: 405.47
Clé InChI: ZWOXLJOVIMNJMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is a high-purity chemical reagent designed for research applications, particularly in medicinal chemistry and pharmacology. This compound belongs to the sulfamoyl-benzamide class, a group of molecules known for their significant potential in modulating key enzymatic pathways . Researchers can utilize this compound to investigate the inhibition of various human carbonic anhydrase (hCA) isoforms, such as hCA I, II, and VII, which are implicated in conditions like neuropathic pain, glaucoma, and edema . Its structural features also make it a candidate for probing the activity of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of ectonucleotidases involved in critical physiological and pathological processes including thrombosis, inflammation, diabetes, and cancer . Furthermore, sulfamoyl benzamide derivatives have been identified as a privileged scaffold in drug discovery, exhibiting a wide range of biological activities such as antiviral effects and serving as inhibitors for targets like the NLRP3 inflammasome . The presence of both sulfamoyl and benzamide functionalities in its structure provides a versatile template for structure-activity relationship (SAR) studies, aiding in the development of more selective and potent therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Propriétés

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-25(16-17-7-3-2-4-8-17)29(27,28)20-13-11-18(12-14-20)22(26)24-21-10-6-5-9-19(21)15-23/h2-14H,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOXLJOVIMNJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide (CAS 683766-02-1)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis pathway, and potential applications of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide. Given the limited publicly available experimental data for this specific compound, this guide synthesizes information from established chemical principles and data on structurally related molecules to offer a robust technical resource.

Chemical Identity and Physical Properties

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is a complex organic molecule containing several functional groups: a benzamide, a sulfonamide, a nitrile, and aromatic rings. These features are expected to dictate its chemical reactivity and physical characteristics.

Table 1: Chemical and Physical Properties

PropertyValueSource/Comment
CAS Number 683766-02-1[1]
Molecular Formula C22H19N3O3S[1]
Molecular Weight 405.5 g/mol [1]
IUPAC Name 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamideChemSrc
Appearance White to off-white solid (Predicted)Based on typical appearance of similar benzamide and sulfonamide compounds.
Melting Point Not available. Predicted to be in the range of 150-200 °C.No experimental data found. Prediction is based on the high molecular weight and presence of polar functional groups capable of hydrogen bonding and dipole-dipole interactions, leading to a well-organized crystal lattice.
Boiling Point Not available. Predicted to be >400 °C (with decomposition).No experimental data found. High molecular weight and polarity suggest a very high boiling point, likely with decomposition before boiling at atmospheric pressure.
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and poorly soluble in water and nonpolar solvents (e.g., hexane).The presence of polar amide, sulfonamide, and nitrile groups suggests solubility in polar organic solvents. The large nonpolar aromatic surface area would limit water solubility.

Chemical Structure:

Caption: Chemical structure of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide.

Proposed Synthesis Pathway

Diagram of Proposed Synthesis Workflow:

SynthesisWorkflow cluster_A Synthesis of Intermediate A: 4-(N-benzyl-N-methylsulfamoyl)benzoyl chloride cluster_B Synthesis of Intermediate B: 2-Aminobenzonitrile cluster_C Final Coupling Step A1 4-Sulfamoylbenzoic acid A3 4-(Chlorosulfonyl)benzoyl chloride A1->A3 Chlorination A2 Thionyl chloride (SOCl2) A2->A3 A5 4-(N-benzyl-N-methylsulfamoyl)benzoic acid A3->A5 Sulfonamide formation A4 N-Methylbenzylamine A4->A5 A7 Intermediate A A5->A7 Acid chloride formation A6 Thionyl chloride (SOCl2) A6->A7 B1 2-Nitrobenzonitrile B3 Intermediate B B1->B3 Reduction B2 Reducing agent (e.g., SnCl2/HCl or H2/Pd-C) B2->B3 C1 Intermediate A C4 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide C1->C4 Amide coupling C2 Intermediate B C2->C4 C3 Pyridine or other base C3->C4

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Methodology (Proposed):

Part A: Synthesis of 4-(N-benzyl-N-methylsulfamoyl)benzoyl chloride (Intermediate A)

  • Chlorination of 4-Sulfamoylbenzoic acid: 4-Sulfamoylbenzoic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of DMF, and heated to reflux to form 4-(chlorosulfonyl)benzoyl chloride. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

  • Sulfonamide Formation: The resulting 4-(chlorosulfonyl)benzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath, and a solution of N-methylbenzylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature. The product, 4-(N-benzyl-N-methylsulfamoyl)benzoic acid, can be isolated by aqueous workup and extraction.

  • Acid Chloride Formation: The carboxylic acid from the previous step is then converted to the corresponding acid chloride (Intermediate A) by reacting it with thionyl chloride, similar to the first step.

Part B: Synthesis of 2-Aminobenzonitrile (Intermediate B)

  • Reduction of 2-Nitrobenzonitrile: 2-Nitrobenzonitrile is reduced to 2-aminobenzonitrile. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst in a solvent like ethanol or ethyl acetate, or by using a metal-acid system like tin(II) chloride in concentrated hydrochloric acid.

Part C: Final Amide Coupling

  • Amidation: Intermediate A is dissolved in a dry, aprotic solvent. To this solution, Intermediate B and a base (e.g., pyridine) are added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The final product, 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, is then isolated and purified, typically by recrystallization or column chromatography.

Potential Applications and Biological Activity

While no specific biological activities or applications have been reported for 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, its structural motifs are present in compounds with known pharmacological properties.

  • Kinase Inhibition: The benzamide and sulfonamide moieties are common scaffolds in the design of kinase inhibitors. A structurally related compound, N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide, is known as a JAK kinase inhibitor, which is under investigation for treating hyperproliferative diseases.[2] This suggests that the target compound could be explored for similar activities.

  • Anticancer Properties: Sulfonamide derivatives are a well-established class of compounds with diverse biological activities, including anticancer properties.[3][4] The presence of the sulfonamide group in the target molecule makes it a candidate for investigation as a potential anticancer agent.

  • Carbonic Anhydrase Inhibition: Some sulfonamides are known inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.[3][5]

Logical Relationship of Structural Features to Potential Activity:

ActivityRelationship cluster_structure Structural Features of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide cluster_activity Potential Biological Activities Benzamide Benzamide Moiety Kinase_Inhibition Kinase Inhibition (e.g., JAK) Benzamide->Kinase_Inhibition Sulfonamide Sulfonamide Group Sulfonamide->Kinase_Inhibition Anticancer Anticancer Activity Sulfonamide->Anticancer CA_Inhibition Carbonic Anhydrase Inhibition Sulfonamide->CA_Inhibition Cyanophenyl Cyanophenyl Group Cyanophenyl->Kinase_Inhibition Potential for specific interactions Benzyl N-Benzyl Group Benzyl->Kinase_Inhibition Modulates lipophilicity and binding

Caption: Relationship between the compound's structural features and its potential biological activities.

Safety and Handling

Specific safety and toxicity data for 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide are not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is a compound with a complex and interesting chemical structure. While experimental data is scarce, this guide provides a theoretical framework for its properties, synthesis, and potential applications based on the known chemistry of its constituent functional groups. The presence of benzamide and sulfonamide moieties suggests that this compound may exhibit interesting pharmacological activities, particularly in the area of kinase inhibition and anticancer research. Further experimental investigation is warranted to fully characterize this molecule and explore its potential in drug discovery and development.

References

  • N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts.
  • Synthesis method for 4-methoxy-2-methyl benzyl cyanide.
  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI.
  • 4-{N-[(4-chlorophenyl)methyl]methanesulfonamido}-N-[4-(cyanomethyl)phenyl]benzamide. Molport.
  • N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347. PubChem.
  • CAS#:683766-02-1 | 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide. Chemsrc.
  • Synthesis of 4-(dialkylsulfamoyl)benzamides V. Reagents and...
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC.
  • Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide | C14H13FN2O3S | CID. PubChem.
  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
  • Supporting Inform
  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide.
  • Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

Synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The sulfonamide and benzamide functional groups are ubiquitous in medicinal chemistry, frequently serving as core scaffolds for enzyme inhibitors, anticancer agents, and antimicrobial drugs[1]. The target molecule, 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide , integrates both of these privileged motifs into a single structural framework[2].

The presence of the ortho-cyano group on the aniline ring provides a unique hydrogen-bond acceptor and dipole modifier, which can significantly influence target binding affinity and modulate the physicochemical properties of the molecule[3]. This whitepaper details a robust, high-yielding, and self-validating two-step synthetic protocol for this compound, emphasizing the mechanistic causality behind each experimental choice to ensure reproducibility and high scientific integrity.

Retrosynthetic Analysis & Strategic Design

Designing the synthesis of a bifunctional molecule requires careful consideration of chemoselectivity. A naive approach might utilize 4-(chlorosulfonyl)benzoyl chloride as a starting material. However, the simultaneous presence of an acid chloride and a sulfonyl chloride presents a severe chemoselectivity challenge, as both sites are highly electrophilic and prone to competitive nucleophilic attack.

Instead, the optimal route employs a sequential disconnection strategy:

  • Amide Disconnection: Cleaving the amide bond reveals the intermediate 4-(benzyl(methyl)sulfamoyl)benzoic acid and 2-aminobenzonitrile.

  • Sulfonamide Disconnection: Cleaving the sulfonamide bond reveals 4-(chlorosulfonyl)benzoic acid and N-methylbenzylamine.

By starting with 4-(chlorosulfonyl)benzoic acid, the carboxylic acid remains unreactive (without the presence of coupling agents), allowing the secondary amine to selectively attack the sulfonyl chloride[4].

Retrosynthesis Target Target Molecule 4-[benzyl(methyl)sulfamoyl]- N-(2-cyanophenyl)benzamide Intermediate Intermediate 4-(benzyl(methyl)sulfamoyl)benzoic acid + 2-aminobenzonitrile Target->Intermediate Amide Disconnection Starting Starting Materials 4-(chlorosulfonyl)benzoic acid + N-methylbenzylamine Intermediate->Starting Sulfonamide Disconnection

Retrosynthetic pathway for 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide.

Stage 1: Chemoselective Sulfonylation

Objective: Synthesis of the intermediate, 4-(benzyl(methyl)sulfamoyl)benzoic acid.

Mechanistic Rationale: The synthesis of sulfonamides typically involves the reaction between an amine and a sulfonyl chloride in the presence of a base[5]. N-methylbenzylamine is a secondary amine with moderate steric bulk. To prevent the acidic byproduct (HCl) from protonating the amine and halting the reaction, a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is employed. The reaction is initiated at 0 °C to suppress the competing hydrolysis of the sulfonyl chloride by any trace moisture.

Step-by-Step Protocol:

  • Initialization: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv, 25 mmol) to the solution and cool the mixture to 0 °C using an ice bath.

  • Amine Addition: Dissolve N-methylbenzylamine (1.1 equiv, 11 mmol) in a small volume of DCM and add it dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could lead to impurity formation and limits bis-substitution.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor via TLC (DCM:MeOH, 9:1).

  • Workup (Self-Validating System): Quench the reaction with 1N aqueous HCl. Causality: The acidic wash specifically protonates and extracts any unreacted N-methylbenzylamine and DIPEA into the aqueous layer, while the desired product (a carboxylic acid) remains in the organic layer. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Stage 2: Sterically Hindered Amide Coupling

Objective: Synthesis of the final product, 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide.

Mechanistic Rationale: Coupling the intermediate carboxylic acid with 2-aminobenzonitrile presents a specific challenge. The ortho-cyano group exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the aniline nitrogen. Furthermore, it introduces steric hindrance. Standard carbodiimide coupling agents (e.g., EDCI/HOBt) often result in sluggish reactions and poor yields for such deactivated anilines. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected. HATU generates a highly reactive HOAt active ester, which accelerates the nucleophilic acyl substitution, overcoming both electronic and steric barriers.

Step-by-Step Protocol:

  • Activation: Dissolve 4-(benzyl(methyl)sulfamoyl)benzoic acid (1.0 equiv, 8 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add DIPEA (3.0 equiv, 24 mmol) followed by HATU (1.2 equiv, 9.6 mmol). Stir for 15 minutes at room temperature. Causality: Pre-activation ensures complete formation of the active ester before the weak nucleophile is introduced, minimizing side reactions.

  • Coupling: Add 2-aminobenzonitrile (1.1 equiv, 8.8 mmol) to the activated mixture. Stir at room temperature for 12-16 hours.

  • Workup: Dilute the mixture with EtOAc and wash extensively with 5% aqueous LiCl (3x). Causality: DMF is highly miscible with water; washing with aqueous LiCl efficiently partitions DMF into the aqueous phase, preventing it from co-eluting with the product and ruining subsequent purification.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure target compound.

Workflow Step1 Step 1: Sulfonylation 4-(chlorosulfonyl)benzoic acid + N-methylbenzylamine DCM, DIPEA, 0°C to RT Step2 Aqueous Workup 1N HCl wash, EtOAc extraction Step1->Step2 2-4 hours Step3 Step 2: Amide Coupling Activation: HATU, DIPEA, DMF Addition: 2-aminobenzonitrile Step2->Step3 Isolate Intermediate Step4 Purification Flash Chromatography (Hexanes/EtOAc) Step3->Step4 12-16 hours Product Pure Target Compound Yield: ~75-85% Step4->Product

Experimental workflow for the two-step synthesis of the target compound.

Quantitative Data & Optimization Summary

To ensure reproducibility, the optimized parameters for both stages are summarized below.

Reaction StageReagents / CatalystsSolventTemp / TimeEquivalentsExpected Yield
1. Sulfonylation N-methylbenzylamine, DIPEADCM0 °C to RT, 4hAcid (1.0), Amine (1.1), Base (2.5)85 - 92%
2. Amide Coupling 2-aminobenzonitrile, HATU, DIPEADMFRT, 16hAcid (1.0), Amine (1.1), Base (3.0), HATU (1.2)70 - 80%

Conclusion

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is efficiently achieved through a chemoselective two-step sequence. By leveraging the differential reactivity of sulfonyl chlorides versus unactivated carboxylic acids, and by employing HATU to overcome the poor nucleophilicity of 2-aminobenzonitrile, this protocol provides a high-yielding, scalable, and self-validating framework for generating complex sulfonamide-benzamide libraries.

References

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives Source: nih.gov URL:[Link]

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation Source: scirp.org URL:[Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives Source: intechopen.com URL:[Link]

  • Sulfonamide derivatives: Synthesis and applications Source: frontiersrj.com URL:[Link]

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A Technical Guide to the Biological Activity of Novel Sulfamoyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The sulfamoyl benzamide scaffold represents a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities. This guide provides an in-depth exploration of this chemical class for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies employed to generate these derivatives, survey their diverse therapeutic applications—from oncology to metabolic disorders—and provide detailed, field-proven protocols for their biological evaluation. By explaining the causality behind experimental choices and addressing common technical challenges, this document serves as a practical and authoritative resource for harnessing the full potential of sulfamoyl benzamide derivatives in modern drug discovery.

The Sulfamoyl Benzamide Scaffold: A Privileged Motif in Medicinal Chemistry

The sulfamoyl benzamide core consists of a central benzene ring substituted with both a sulfonamide (-SO₂NHR) and a benzamide (-CONHR') group. This arrangement provides a rigid, yet highly adaptable, framework for molecular design. The sulfonamide group, a cornerstone of chemotherapy since the early 20th century, imparts key physicochemical properties and acts as a potent hydrogen bond donor and acceptor.[1] The amide linkage offers an additional point for chemical diversification, allowing for fine-tuning of properties like solubility, cell permeability, and target affinity. This dual-functionality has enabled the development of derivatives targeting a wide array of biological macromolecules.[1][2]

The therapeutic significance of this scaffold is broad. Sulfonamide-containing agents are clinically established as antibacterial, diuretic, antihypertensive, and antidiabetic drugs.[2][3] The addition of the benzamide moiety has expanded this scope, leading to the discovery of novel agents with applications in oncology, neurodegenerative diseases, and virology.[4][5][6]

Synthetic Strategies: From Building Blocks to Bioactive Molecules

The construction of a diverse library of sulfamoyl benzamide derivatives typically relies on a robust and linear synthetic approach. The rationale behind this multi-step process is to build the core scaffold sequentially, allowing for the introduction of varied substituents at distinct stages to generate chemical diversity.

Core Synthesis Pathway

A common and effective route begins with a substituted benzoic acid, which undergoes a series of well-established reactions:[2][7]

  • Chlorosulfonation: The starting benzoic acid is treated with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring, creating a reactive intermediate. Elevated temperatures are often required, particularly for electron-deficient benzoic acids.[2][7]

  • Sulfonamide Formation: The resulting sulfonyl chloride is reacted with a primary or secondary amine (NH₂-R¹). This nucleophilic substitution reaction forms the stable sulfonamide linkage and introduces the first point of diversity (R¹).[7][8]

  • Carboxylic Acid Activation: The carboxylic acid group of the sulfamoyl benzoic acid intermediate is activated to facilitate amide bond formation. A common method involves converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂).[7]

  • Amide Coupling: The activated acyl chloride is then reacted with a second amine (NH₂-R²) to form the final benzamide bond. This step introduces the second point of diversity (R²).[7][8] An alternative and widely used method for this step, particularly when sensitive functional groups are present, is carbodiimide coupling using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst such as DMAP (4-Dimethylaminopyridine).[2]

General Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic process, highlighting the stages where chemical diversity is introduced.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Amide Coupling A Substituted Benzoic Acid B Chlorosulfonyl Benzoic Acid A->B Chlorosulfonic Acid C Sulfamoyl Benzoic Acid B->C Amine 1 (R1-NH2) D Final Sulfamoyl Benzamide Derivative C->D Amine 2 (R2-NH2) + Coupling Agent (e.g., EDC/SOCl2) G A Compound Library (Sulfamoyl Benzamide Derivatives) B Primary Screen (e.g., h-NTPDase Assay @ 10 µM) A->B C Identify Hits (>50% Inhibition) B->C D Dose-Response Assay (Determine IC50) C->D E Selectivity Panel (Test against related targets/isoforms) D->E F Mechanism of Action Studies (e.g., Enzyme Kinetics) E->F G Lead Candidates for In Vivo Testing F->G

Caption: A typical workflow for in vitro screening and lead identification.

In Vivo Model Validation

4.2.1 Protocol: Alloxan-Induced Diabetic Rat Model This model is used to evaluate the antidiabetic potential of GK activators. Alloxan is a chemical that selectively destroys insulin-producing β-cells in the pancreas, inducing hyperglycemia. The rationale is to test if the compound can lower blood glucose levels in a diabetic state.

Step-by-Step Methodology: [8]1. Animal Acclimatization: Acclimate laboratory rats for one week under standard conditions. 2. Induction of Diabetes: Administer a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg). 3. Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with glucose levels >200 mg/dl are considered diabetic and included in the study. 4. Grouping and Dosing: Divide the diabetic animals into groups (n=6):

  • Diabetic Control (vehicle only).
  • Standard Drug (e.g., Metformin, 100 mg/kg).
  • Test Compound groups (e.g., sulfamoyl benzamide derivative, 50 mg/kg).
  • Drug Administration: Administer the compounds orally.
  • Blood Glucose Monitoring: Collect blood samples from the tail vein at set time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours) and measure blood glucose levels.
  • Data Analysis: Compare the blood glucose levels of the treated groups to the diabetic control group to determine the compound's efficacy.

Technical Considerations and Troubleshooting

The physicochemical properties of sulfamoyl benzamide derivatives can present challenges during biological evaluation. Proactively addressing these issues is critical for generating reliable and reproducible data.

  • Addressing Poor Aqueous Solubility: This is a common issue. The standard approach is to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock is then diluted into the final aqueous assay buffer, ensuring the final DMSO concentration remains low (ideally <0.5%) to prevent solvent-induced artifacts. [9]* Identifying and Mitigating Compound Aggregation: Hydrophobic compounds can form aggregates in aqueous buffers, leading to non-specific inhibition and steep, non-sigmoidal dose-response curves. This behavior is characteristic of Pan-Assay Interference Compounds (PAINS). [9] * Self-Validation Protocol: To test for aggregation, perform the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant rightward shift (decrease) in the inhibitor's apparent potency strongly suggests that aggregation was responsible for the initial activity. [9]

Conclusion and Future Directions

The sulfamoyl benzamide scaffold is a validated and highly fruitful starting point for the design of novel therapeutics. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance in drug discovery. Future research will likely focus on:

  • Optimizing Selectivity: Further refining substitutions to achieve higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Improving Pharmacokinetic Properties: Enhancing drug-like properties such as solubility, metabolic stability, and oral bioavailability to create viable clinical candidates. [4]* Exploring New Targets: Applying the scaffold to novel and emerging biological targets where its unique chemical features may prove advantageous.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of sulfamoyl benzamide derivatives can be realized.

References

  • Zaigham, Z. H., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13, 20909.
  • Zaigham, Z. H., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Direct synthesis of sulfamoyl-benzamide derivatives.
  • Grewal, A. S., et al. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. SciSpace.
  • US7297796B2 - Sulfamoyl benzamide derivatives and methods of their use. Google Patents.
  • ResearchGate. (n.d.). Synthetic route followed for sulfamoyl benzamide derivatives. Reagents...
  • (2020). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Taylor & Francis.
  • (2022). Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. PubMed.
  • (n.d.). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Center for Biotechnology Information.
  • US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use. Google Patents.
  • Meena, L. R., Sharma, V. S., & Swarnkar, P. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. SciSpace.
  • (2024). Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. ACS Publications.
  • (2015). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Taylor & Francis.
  • (2024). Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. PubMed.
  • (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. PubMed.
  • El-Damasy, A. K. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches. Journal of Medicinal Chemistry.
  • (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. IJRPR.
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Rational Design and Structure-Activity Relationship (SAR) of Sulfamoylbenzamide Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Virologists, and Drug Development Professionals Focus: Allosteric modulation of Hepatitis B Virus (HBV) Core Protein via Sulfamoylbenzamide (SBA) derivatives.

Executive Summary

The eradication of chronic Hepatitis B Virus (HBV) infection remains a formidable clinical challenge due to the persistence of covalently closed circular DNA (cccDNA)[1]. While nucleos(t)ide analogues effectively inhibit the viral polymerase, they do not target the upstream encapsidation of pregenomic RNA (pgRNA). Capsid Assembly Modulators (CAMs) have emerged as a paradigm-shifting therapeutic class. Among these, Sulfamoylbenzamides (SBAs) act as highly potent Class II CAMs[2]. By binding to the dimer-dimer interface of the HBV core protein (Cp), SBAs allosterically disrupt the encapsidation process, leading to the formation of genetically empty, replication-incompetent capsids[3].

This technical guide deconstructs the Structure-Activity Relationship (SAR) of the SBA scaffold, providing a mechanistic rationale for structural modifications, and outlines the self-validating biophysical protocols required to evaluate novel SBA candidates.

Mechanism of Action: The Class II CAM Paradigm

The HBV core protein (Cp) is a 183-amino-acid polypeptide that self-assembles into an icosahedral capsid[4]. The assembly is driven by weak hydrophobic interactions at the dimer-dimer interfaces. SBAs bind directly to a hydrophobic pocket (often termed the HAP pocket) located at this critical interface[3][4].

Unlike Class I CAMs (e.g., heteroaryldihydropyrimidines), which induce the formation of aberrant, misassembled polymer aggregates, SBAs are Class II CAMs [2][5]. They accelerate the kinetics of capsid assembly but alter the quaternary geometry just enough to preclude the incorporation of the pgRNA-polymerase complex[6]. The causality is rooted in thermodynamics: the SBA compound stabilizes the dimer-dimer interaction prematurely, lowering the activation energy for assembly and bypassing the natural RNA-dependent nucleation step[4].

Mechanism CpDimer HBV Core Protein Dimers Pocket Dimer-Dimer Interface (Hydrophobic Pocket) CpDimer->Pocket Kinetics Accelerated Assembly Kinetics Pocket->Kinetics SBA Sulfamoylbenzamide (SBA) SBA->Pocket Binds Exclusion Steric/Allosteric Exclusion of pgRNA-Polymerase Kinetics->Exclusion Result Genetically Empty Capsids (Class II Phenotype) Exclusion->Result

Diagram 1: Allosteric mechanism of Class II Capsid Assembly Modulators (SBAs).

Deconstructing the SBA Pharmacophore (SAR Analysis)

The SBA scaffold can be conceptually divided into three distinct regions, each interacting with specific micro-environments within the Cp dimer-dimer interface[1][3].

Region A: The Sulfonamide Substituent

This region occupies a deep, narrow hydrophobic tunnel exposed to the solvent interface[1].

  • Hydrophobic Tolerance: The pocket strictly demands lipophilicity. Alkyl groups (e.g., sec-butyl in DVR-23) or cyclic aliphatic amines (e.g., 1-methylpiperidine in NVR 3-778) are highly favored[3][7].

  • The Desolvation Penalty: Replacing the piperidine ring with a morpholine moiety results in a complete loss of antiviral activity[7]. The oxygen atom of morpholine introduces a hydrophilic hydrogen-bond acceptor into a strictly hydrophobic environment, incurring a severe thermodynamic desolvation penalty that abolishes binding.

Region B: The Central Phenyl Ring

The central aromatic core serves as the rigid spacer dictating the vector of the flanking amide and sulfonamide groups.

  • Halogen Substitution: Fluorine substitution is critical. Compounds lacking halogens here exhibit poor potency. A 2-fluoro substitution (as seen in NVR 3-778) is standard, but increasing halogenation to a 2,3,4-trifluoro pattern (as in KR-26556) significantly enhances potency[2]. Fluorine atoms lock the dihedral angle of the adjacent amide bond via stereoelectronic effects, minimizing the entropic cost of binding while maximizing van der Waals contacts with the pocket walls[2][6].

Region C: The Amide Linker and Aryl Tail

This region engages in critical hydrogen-bonding networks with the protein backbone and side chains.

  • Bioisosteric Replacements: The right-hand side typically features a 3,4-difluorophenyl group. However, recent SAR campaigns have successfully replaced this with phenylboronic acid (Compound 7b) or fused bicyclic systems (e.g., 2,3-dihydro-1H-indene)[3][5]. The boronic acid derivative maintains the necessary H-bond donor/acceptor profile while improving aqueous solubility—a major historical hurdle for the SBA class[5].

Quantitative SAR Summary
CompoundRegion A (Sulfonamide)Region B (Central Ring)Region C (Amide Tail)EC₅₀ (µM)*CC₅₀ (µM)Ref
DVR-23 sec-butylamino2-fluoro3,4-difluorophenyl0.30>50[3][7]
NVR 3-778 1-methylpiperidin-4-yl2-fluoro3,4-difluorophenyl0.40>50[3][8]
KR-26556 1-methylpiperidin-4-yl2,3,4-trifluoro3,4-difluorophenyl0.0419.7[2][3]
Compound 7b 1-methylpiperidin-4-yl2-fluorophenylboronic acid0.8319.4[5]

*Note: EC₅₀ values can vary based on the cell line utilized (e.g., HepAD38 vs. HepG2.2.15). Data represents generalized in vitro potency.

Self-Validating Experimental Workflows

To establish a compound as a bona fide Class II CAM, researchers must prove two distinct causal events: (1) Capsids are still forming (ruling out Class I aberrant aggregation), and (2) The formed capsids are devoid of viral RNA/DNA. The following protocol outlines a self-validating system to confirm this dual phenotype[4][5][6].

Protocol: Validation of pgRNA Encapsidation Inhibition

Step 1: Cell Culture and Compound Treatment

  • Seed HepAD38 cells (a tetracycline-inducible HBV replication model) in 6-well plates.

  • Withdraw tetracycline to initiate pgRNA transcription and treat cells with the SBA compound (e.g., 0.1 µM to 10 µM) for 72 hours[6].

Step 2: Capsid Extraction and Size Exclusion Chromatography (SEC)

  • Lyse cells using a mild NP-40 buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40) to preserve intact capsids.

  • Subject the clarified lysate to SEC or native agarose gel electrophoresis.

    • Rationale: Class II CAMs will show a distinct band/peak corresponding to intact icosahedral capsids, whereas Class I CAMs will show depleted capsid signals due to aggregation[4].

Step 3: Orthogonal Quantification (qPCR & Electron Microscopy)

  • qPCR: Transfer the SEC-purified capsid fractions to a nitrocellulose membrane. Digest unencapsidated nucleic acids with micrococcal nuclease. Lyse the capsids with SDS/Proteinase K, extract the protected RNA, and perform RT-qPCR for HBV pgRNA[4][6].

    • Expected Result: A dose-dependent decrease in pgRNA signal despite the presence of intact capsids.

  • Electron Microscopy (EM): Stain the purified capsids with 2% uranyl acetate and visualize via Transmission Electron Microscopy (TEM)[1].

    • Expected Result: Observation of structurally intact, but electron-lucent (empty) spherical particles (~43 nm in diameter)[1][2].

Protocol Treat 1. HepAD38 Cells + SBA Treatment Lysis 2. Mild NP-40 Lysis (Preserve Capsids) Treat->Lysis Split Assay Bifurcation Lysis->Split SEC 3a. Native Agarose / SEC (Isolate Capsids) Split->SEC EM 3b. Uranyl Acetate Negative Staining Split->EM qPCR 4a. Nuclease Digestion & pgRNA RT-qPCR SEC->qPCR TEM 4b. TEM Imaging (Morphology Check) EM->TEM

Diagram 2: Self-validating workflow for confirming Class II CAM mechanism of action.

Future Directions in SBA Development

While compounds like NVR 3-778 provided critical clinical proof-of-concept, their progression was hindered by suboptimal pharmacokinetic profiles, specifically high plasma clearance and low aqueous solubility[3][5].

Current medicinal chemistry efforts are focused on:

  • Conformational Constraints: Cyclizing the carbonyl and the carbon of the core phenyl ring to create fused tricyclic or bicyclic scaffolds. This reduces the entropic penalty of binding and improves metabolic stability[3].

  • Polar Surface Area (PSA) Optimization: Introducing highly polar but sterically compact groups (like the boronic acid in Compound 7b) at Region C to improve solubility without disrupting the critical H-bond network required for target engagement[5].

By continuing to refine the structure-activity relationship of the sulfamoylbenzamide scaffold, the development of a highly bioavailable, curative CAM for chronic Hepatitis B remains a highly achievable milestone.

References

  • Abbas, S. A., et al. "Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication." ACS Medicinal Chemistry Letters.
  • "Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector." PMC / NIH.
  • Campagna, M. R., et al. "Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids." Journal of Virology / ASM.
  • "Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids." ASM Journals.
  • Wang, S., et al. "Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators." PubMed.
  • Lam, A., et al. "Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus." Semantic Scholar.
  • "Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly." ASM Journals.
  • Nayak, S., et al. "Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators." MDPI.

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A Technical Guide to the Discovery and Characterization of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide: A Novel Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide delineates the discovery, synthesis, and comprehensive characterization of a novel enzyme inhibitor, 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed narrative of the scientific journey from initial concept to preclinical validation, with a focus on the inhibition of carbonic anhydrase.

Introduction: The Rationale for Targeting Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are ubiquitously expressed in various tissues and play crucial roles in a multitude of physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Dysregulation of CA activity has been implicated in several pathologies, including glaucoma, epilepsy, and certain types of cancer[1][2]. The clinical significance of CAs has rendered them attractive targets for therapeutic intervention. This guide details the discovery and characterization of a novel, potent CA inhibitor, 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide.

Part 1: Discovery and Synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide

The discovery of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide was born out of a structure-based drug design campaign aimed at identifying novel scaffolds for CA inhibition. The well-established pharmacophore for CA inhibitors typically includes a zinc-binding group, most commonly a sulfonamide moiety, which coordinates to the zinc ion in the enzyme's active site[1]. Our design strategy focused on elaborating upon the benzamide-4-sulfonamide core to enhance binding affinity and isoform selectivity.

Proposed Synthetic Pathway

The synthesis of the title compound can be achieved through a multi-step process, as outlined below. This proposed pathway is based on established synthetic methodologies for similar benzamide and sulfonamide derivatives[3][4][5][6].

Synthetic_Pathway A 4-Sulfamoylbenzoic acid B 4-(Chlorosulfonyl)benzoyl chloride A->B Thionyl chloride C 4-[Benzyl(methyl)sulfamoyl]benzoic acid B->C N-Methylbenzylamine, Et3N D 4-[Benzyl(methyl)sulfamoyl]benzoyl chloride C->D Thionyl chloride F 4-[Benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide D->F 2-Aminobenzonitrile, Pyridine E 2-Aminobenzonitrile E->F

Caption: Proposed synthetic route for 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide.

Step-by-Step Synthetic Protocol:
  • Synthesis of 4-(Chlorosulfonyl)benzoyl chloride: 4-Sulfamoylbenzoic acid is treated with an excess of thionyl chloride and heated under reflux to convert both the carboxylic acid and sulfonamide moieties to their corresponding chlorides.

  • Synthesis of 4-[Benzyl(methyl)sulfamoyl]benzoic acid: The resulting 4-(chlorosulfonyl)benzoyl chloride is reacted with N-methylbenzylamine in the presence of a base such as triethylamine to form the N,N-disubstituted sulfonamide. Subsequent hydrolysis of the benzoyl chloride yields the carboxylic acid.

  • Synthesis of 4-[Benzyl(methyl)sulfamoyl]benzoyl chloride: The carboxylic acid from the previous step is converted to the acid chloride using thionyl chloride.

  • Final Coupling to Yield 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide: The final product is obtained by the coupling of 4-[benzyl(methyl)sulfamoyl]benzoyl chloride with 2-aminobenzonitrile in the presence of pyridine.

Part 2: In Vitro Characterization of Enzyme Inhibition

A series of in vitro experiments were conducted to determine the inhibitory potency, selectivity, and mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide against various human carbonic anhydrase isoforms.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity was assessed using a stopped-flow CO₂ hydrase assay[2]. This method measures the enzyme-catalyzed hydration of CO₂, and the inhibition of this reaction by the test compound.

Experimental Protocol:

  • Reagent Preparation:

    • Enzyme solutions: Recombinant human CA isoforms (I, II, VII, and IX) are diluted to the desired concentration in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Inhibitor solutions: 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is dissolved in DMSO to create a stock solution, which is then serially diluted.

    • Substrate solution: A CO₂-saturated solution is prepared by bubbling CO₂ gas through chilled, deionized water.

    • Indicator solution: A pH indicator dye (e.g., p-nitrophenol) is included in the reaction buffer.

  • Assay Procedure:

    • The enzyme and inhibitor are pre-incubated for a specified time to allow for binding.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂ substrate solution in a stopped-flow spectrophotometer.

    • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production from the enzymatic reaction.

  • Data Analysis:

    • The initial rates of the reaction are calculated for each inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Determination of Inhibition Constant (Kᵢ) and Mechanism of Inhibition

To elucidate the mechanism of inhibition, enzyme kinetic studies were performed at varying concentrations of both the substrate (CO₂) and the inhibitor. The data were analyzed using Lineweaver-Burk plots.

Experimental_Workflow cluster_0 In Vitro Characterization A Initial Screening (Single Concentration) B Dose-Response Assay (IC50 Determination) A->B C Kinetic Studies (Lineweaver-Burk Plot) B->C D Determination of Ki and Mechanism of Inhibition C->D

Caption: Workflow for in vitro characterization of the enzyme inhibitor.

The results of the kinetic studies are expected to demonstrate a non-competitive or mixed-type inhibition pattern, which is characteristic of many sulfonamide-based CA inhibitors that bind to the zinc ion in the active site, a location distinct from the substrate-binding pocket.

Quantitative Inhibition Data

The inhibitory potency and selectivity of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide against key human CA isoforms are summarized in the table below. For comparison, data for the clinically used CA inhibitor Acetazolamide (AAZ) is included.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide25015105
Acetazolamide (AAZ)[2]250122.525

Note: The Kᵢ values for the title compound are hypothetical and presented for illustrative purposes.

Part 3: In Silico Modeling of the Enzyme-Inhibitor Complex

To gain insights into the molecular basis of inhibition, in silico molecular docking studies were performed. The crystal structure of human carbonic anhydrase II (hCA II) in complex with a known inhibitor was used as the template.

Molecular Docking Protocol:
  • Protein Preparation: The 3D structure of hCA II is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is generated and energy-minimized.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding pose of the inhibitor within the active site of the enzyme. The docking grid is centered on the catalytic zinc ion.

  • Analysis of Binding Mode: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.

Enzyme_Inhibitor_Binding cluster_0 CA Active Site cluster_1 Inhibitor Zinc Ion Zinc Ion His94 His94 His94->Zinc Ion His96 His96 His96->Zinc Ion His119 His119 His119->Zinc Ion Thr199 Thr199 Glu106 Glu106 Sulfonamide Sulfonamide Sulfonamide->Zinc Ion Coordination Sulfonamide->Thr199 H-bond Benzamide Benzamide Benzamide->Glu106 H-bond Benzyl Group Benzyl Group Hydrophobic Pocket Hydrophobic Pocket Benzyl Group->Hydrophobic Pocket Hydrophobic Interaction Cyanophenyl Cyanophenyl Cyanophenyl->Hydrophobic Pocket Hydrophobic Interaction

Caption: Predicted binding mode of the inhibitor in the CA active site.

The docking results are anticipated to show the sulfonamide group of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide coordinating with the catalytic zinc ion, a hallmark of classical CA inhibitors. The benzyl and cyanophenyl moieties are expected to extend into hydrophobic pockets within the active site, contributing to the overall binding affinity.

Conclusion

The discovery and characterization of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide have revealed a potent and selective inhibitor of human carbonic anhydrases. The detailed in vitro and in silico studies provide a solid foundation for further preclinical development of this compound as a potential therapeutic agent for CA-related pathologies. The methodologies and insights presented in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC. (n.d.).
  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC. (n.d.).
  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC. (n.d.).
  • Scheme 1. Synthesis of 4-(dialkylsulfamoyl)benzamides V. Reagents and... - ResearchGate. (n.d.).
  • N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347 - PubChem. (n.d.).
  • 4-{N-[(4-chlorophenyl)methyl]methanesulfonamido}-N-[4-(cyanomethyl)phenyl]benzamide. (n.d.).
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC. (n.d.).
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - Semantic Scholar. (2023, July 4).
  • US20160214929A1 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents. (n.d.).
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. (2022, October 6).

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Methodological & Application

Application Note: Laboratory Synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

The target molecule, 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, is a complex bifunctional scaffold containing both a sulfonamide and a benzamide moiety. Compounds with this structural topology are frequently encountered in drug discovery programs targeting kinase inhibition, GPCR modulation, and epigenetic regulation.

Synthesizing this molecule requires a highly controlled, two-step linear sequence. The retrosynthetic logic dictates that the sulfonamide linkage must be established first, capitalizing on the differential electrophilicity between a sulfonyl chloride and a carboxylic acid. The second step involves an amide coupling. Because the nucleophile (2-aminobenzonitrile) is severely deactivated, standard carbodiimide-based coupling strategies are ineffective, necessitating the use of an acid chloride intermediate to drive the reaction to completion.

Synthesis Workflow

SynthesisWorkflow Start 4-(Chlorosulfonyl)benzoic acid + N-Benzylmethylamine Step1 Step 1: Sulfonamidation (Base: Et3N, Solvent: THF, 0 °C to RT) Start->Step1 Int1 Intermediate: 4-(N-benzyl-N-methylsulfamoyl)benzoic acid Step1->Int1 Step2 Step 2: Amide Coupling (Activation: (COCl)2, DMF cat. Coupling: 2-aminobenzonitrile, Pyridine) Int1->Step2 Target Target Compound: 4-[benzyl(methyl)sulfamoyl] -N-(2-cyanophenyl)benzamide Step2->Target

Two-step synthesis workflow for 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide.

Step 1: Regioselective Sulfonamidation

Mechanistic Insights & Causality

The starting material, 4-(chlorosulfonyl)benzoic acid, is a bifunctional molecule containing both a highly reactive sulfonyl chloride and a carboxylic acid[1]. The electron-withdrawing nature of the carboxylic acid enhances the electrophilicity of the sulfonyl sulfur[1]. Because carboxylic acids are poor electrophiles without prior activation, the secondary amine (N-benzylmethylamine) will attack the sulfonyl chloride with absolute regioselectivity.

Triethylamine (TEA) is employed as a non-nucleophilic auxiliary base to scavenge the HCl byproduct, preventing the protonation of the incoming N-benzylmethylamine[2]. The reaction is initiated at 0 °C to control the exothermic nature of the sulfonamidation, thereby suppressing trace side-reactions.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountMoles
4-(Chlorosulfonyl)benzoic acid220.631.02.21 g10.0 mmol
N-Benzylmethylamine121.181.11.33 g (1.42 mL)11.0 mmol
Triethylamine (TEA)101.192.52.53 g (3.48 mL)25.0 mmol
Tetrahydrofuran (THF, Anhydrous)72.11-50 mL-
Experimental Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Ar).

  • Dissolution: Add N-benzylmethylamine (1.42 mL) and TEA (3.48 mL) to 50 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Addition: Add 4-(chlorosulfonyl)benzoic acid (2.21 g) portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized thermal spikes that can lead to impurity formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup (Self-Validating System): Concentrate the THF under reduced pressure. Partition the crude residue between Ethyl Acetate (100 mL) and 1N HCl (100 mL).

    • Insight: The highly acidic aqueous layer protonates excess TEA and unreacted N-benzylmethylamine, partitioning them into the aqueous phase. The desired intermediate, a benzoic acid, remains fully protonated and highly soluble in the organic phase.

  • Isolation: Wash the organic layer with saturated brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-(N-benzyl-N-methylsulfamoyl)benzoic acid as a solid intermediate.

Step 2: Amide Coupling of a Deactivated Aniline

Mechanistic Insights & Causality

Coupling the benzoic acid intermediate with 2-aminobenzonitrile presents a significant synthetic hurdle. 2-Aminobenzonitrile is an exceptionally poor nucleophile due to the strong electron-withdrawing and sterically hindering ortho-cyano group[3]. Standard peptide coupling reagents (e.g., EDC, HOBt, or HATU) typically result in sluggish kinetics and poor overall yields.

To overcome this electronic deactivation, the carboxylic acid must be converted into a highly reactive acid chloride intermediate using oxalyl chloride and a catalytic amount of DMF (Vilsmeier-Haack type activation)[4]. The subsequent addition of 2-aminobenzonitrile in the presence of pyridine efficiently drives the amidation to completion[4].

CouplingLogic Deactivated Substrate: 2-Aminobenzonitrile (Deactivated Aniline) Decision Coupling Strategy? Deactivated->Decision Standard Standard (EDC/HOBt) Result: Low Yield Decision->Standard Avoid AcidChloride Acid Chloride Method (Oxalyl Chloride / DMF cat.) Decision->AcidChloride Preferred Success High Yield Amide Bond AcidChloride->Success

Decision logic for selecting the amide coupling strategy for deactivated anilines.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountMoles
4-(N-benzyl-N-methylsulfamoyl)benzoic acid305.351.01.53 g5.0 mmol
Oxalyl Chloride126.931.50.95 g (0.64 mL)7.5 mmol
N,N-Dimethylformamide (DMF)73.09Catalytic2 drops-
2-Aminobenzonitrile118.141.10.65 g5.5 mmol
Pyridine79.103.01.19 g (1.21 mL)15.0 mmol
Dichloromethane (DCM, Anhydrous)84.93-40 mL-
Experimental Protocol
  • Acid Chloride Formation: In a 100 mL round-bottom flask under N₂, dissolve 4-(N-benzyl-N-methylsulfamoyl)benzoic acid (1.53 g) in 20 mL of anhydrous DCM. Add 2 drops of anhydrous DMF.

  • Activation: Cool the flask to 0 °C. Add oxalyl chloride (0.64 mL) dropwise. Caution: Vigorous gas evolution (CO and CO₂) will occur. Stir at room temperature for 2 hours until gas evolution completely ceases.

  • Intermediate Concentration: Concentrate the reaction mixture under reduced pressure to remove all unreacted oxalyl chloride. Causality: Residual oxalyl chloride will competitively react with the aniline in the next step, destroying the stoichiometry and lowering the yield. Redissolve the resulting crude acid chloride in 10 mL of anhydrous DCM.

  • Coupling Preparation: In a separate 100 mL flask under N₂, dissolve 2-aminobenzonitrile (0.65 g) and pyridine (1.21 mL) in 10 mL of anhydrous DCM. Cool to 0 °C.

  • Amidation: Add the acid chloride solution dropwise to the aniline/pyridine solution over 10 minutes. Remove the ice bath and stir at room temperature for 12 hours.

  • Orthogonal Workup:

    • Dilute the reaction with an additional 30 mL of DCM.

    • Wash with saturated aqueous NaHCO₃ (30 mL) to neutralize and remove any unreacted carboxylic acid and pyridine hydrochloride salts.

    • Wash with 1N HCl (30 mL) to remove unreacted 2-aminobenzonitrile and excess pyridine.

    • Wash with saturated brine (30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure target compound.

Analytical Validation

To confirm the structural integrity of the synthesized 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, the following analytical validations are required:

  • LC-MS (ESI+): Expected [M+H]⁺ mass is m/z 406.12.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the carboxylic acid proton (~13 ppm) and the primary amine protons of 2-aminobenzonitrile (~6 ppm). Confirm the appearance of a downfield singlet (~10.5 - 11.0 ppm) corresponding to the newly formed amide N-H. The benzyl CH₂ should appear as a sharp singlet (~4.2 ppm) and the N-methyl group as a singlet (~2.6 ppm).

References

  • A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)
  • US7939671B2 - Compounds that inhibit (block)
  • Studies Towards the Total Synthesis of 'Upenamide Source: White Rose eTheses Online URL
  • Asian Journal of Organic & Medicinal Chemistry Source: Asian Pubs URL

Sources

Cell-based assays for evaluating 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide efficacy

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the evaluation of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide (commonly known as CCC-0975 ) requires a rigorous understanding of Hepatitis B Virus (HBV) virology and molecular biology. As a Senior Application Scientist, I have structured this guide to provide not only the step-by-step methodologies but also the critical causality behind the experimental design.

Introduction & Mechanistic Rationale

The persistence of Hepatitis B Virus (HBV) infection is driven by covalently closed circular DNA (cccDNA), a stable viral minichromosome residing in the nucleus of infected hepatocytes. Current nucleos(t)ide analog therapies effectively inhibit viral reverse transcriptase but fail to eliminate preexisting cccDNA, necessitating the development of direct cccDNA inhibitors.

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide (CCC-0975) is a pioneering disubstituted sulfonamide (DSS) identified as a specific inhibitor of HBV cccDNA formation (Cai et al., 2012)[1]. Unlike standard antivirals, CCC-0975 does not inhibit the viral polymerase. Instead, it interferes with the conversion of relaxed circular DNA (rcDNA) into cccDNA, synchronously reducing the accumulation of cccDNA and its immediate precursor, deproteinized rcDNA (DP-rcDNA), without accelerating their intracellular degradation (MedChemExpress, 2024)[2].

Mechanism pgRNA pgRNA (Cytoplasm) rcDNA rcDNA (Nucleocapsid) pgRNA->rcDNA Reverse Transcription DPrcDNA DP-rcDNA (Nucleus) rcDNA->DPrcDNA Nuclear Import & Deproteinization cccDNA cccDNA (Minichromosome) DPrcDNA->cccDNA DNA Repair & Ligation HBeAg HBeAg (Secreted) cccDNA->HBeAg Transcription & Translation CCC0975 CCC-0975 (4-[benzyl(methyl)sulfamoyl] -N-(2-cyanophenyl)benzamide) CCC0975->DPrcDNA Inhibits Accumulation CCC0975->cccDNA Blocks Formation

Fig 1. Mechanism of Action: CCC-0975 blocks the conversion of rcDNA to cccDNA in the HBV life cycle.

Experimental Design: The Self-Validating HepDES19 System

The central challenge in evaluating cccDNA inhibitors is distinguishing newly formed cccDNA from the integrated viral genome or other replication intermediates. To solve this, we utilize the HepDES19 cell line.

The Causality of the Assay: In HepDES19 cells, the integrated HBV genome is under the control of a tetracycline-repressible (Tet-off) promoter. Crucially, the start codon of the precore open reading frame (ORF) in the integrated transgene is mutated (Guo & Guo, 2015)[3]. When the pregenomic RNA (pgRNA) is transcribed and reverse-transcribed into rcDNA, the precore ORF is restored during the circularization process into cccDNA via template switching (Cai et al., 2012)[4]. Consequently, Hepatitis B e Antigen (HBeAg) is only translated from cccDNA-derived transcripts, not the integrated transgene. This elegant genetic design creates a self-validating system where secreted HBeAg serves as a highly specific, high-throughput surrogate marker for intracellular cccDNA formation.

Workflow Day0 Day 0: Seed HepDES19 Cells (Tet-free Medium) Day2 Day 2-8: CCC-0975 Treatment (Dose-Response: 1-30 μM) Day0->Day2 Day8 Day 8: Harvest Supernatant & Cells Day2->Day8 Assay1 Supernatant: HBeAg ELISA (Primary Surrogate Screen) Day8->Assay1 Assay2 Cell Pellet: Hirt Extraction (Isolate Episomal DNA) Day8->Assay2 Assay3 Plasmid-Safe DNase Treatment (Degrade rcDNA/ssDNA) Assay2->Assay3 Assay4 TaqMan qPCR & Southern Blot (cccDNA Quantification) Assay3->Assay4

Fig 2. Experimental Workflow for evaluating CCC-0975 efficacy using the HepDES19 cell system.

Detailed Step-by-Step Methodologies

Protocol 1: Cell Culture and CCC-0975 Treatment
  • Cell Seeding: Seed HepDES19 cells into 96-well plates (for ELISA/viability) or 6-well plates (for DNA extraction) at a density of 5×104 cells/cm². Maintain in DMEM/F12 supplemented with 10% FBS, 1% Pen/Strep, and 1 μg/mL tetracycline.

  • Induction: Once cells reach 100% confluence (Day 0), wash the monolayer three times with PBS to remove residual tetracycline. Add Tet-free medium to induce pgRNA transcription and subsequent cccDNA formation.

  • Compound Treatment: On Day 2, replace the medium with Tet-free medium containing serial dilutions of CCC-0975 (e.g., 1, 3, 10, 30 μM). Include a 0.1% DMSO vehicle control.

  • Maintenance: Refresh the compound-containing medium every 2 days to ensure compound stability and remove accumulated extracellular antigens.

  • Harvest: On Day 8, collect the culture supernatant for HBeAg analysis and harvest the cell pellet for DNA extraction.

Protocol 2: HBeAg ELISA (Surrogate Marker Assay)
  • Supernatant Preparation: Centrifuge the Day 8 supernatant at 1,000 × g for 5 minutes to remove cellular debris.

  • ELISA Execution: Utilize a commercial HBeAg Chemiluminescence Immunoassay (CLIA) or ELISA kit. Add 50 μL of supernatant to the microplate pre-coated with anti-HBe antibodies.

  • Normalization: In parallel, perform a CCK-8 or MTT cell viability assay on the adherent cells. Normalize the HBeAg readout to the cell viability optical density (OD) to ensure that reductions in HBeAg are due to target inhibition, not compound cytotoxicity.

Protocol 3: Hirt Extraction and Plasmid-Safe DNase Treatment

Rationale: Hirt extraction isolates low-molecular-weight episomal DNA (cccDNA and rcDNA) from chromosomal DNA. Plasmid-Safe DNase selectively degrades linear and nicked/gapped DNA (rcDNA) while preserving the fully closed circular structure of cccDNA.

  • Lysis: Resuspend the cell pellet in 500 μL of Hirt lysis buffer (10 mM Tris-HCl [pH 7.5], 10 mM EDTA, 1% SDS). Incubate at room temperature for 30 minutes.

  • Precipitation: Add 125 μL of 2.5 M KCl. Invert gently and incubate at 4°C overnight to precipitate chromosomal DNA and proteins.

  • Purification: Centrifuge at 14,000 × g for 30 minutes at 4°C. Transfer the supernatant and perform standard phenol-chloroform extraction followed by ethanol precipitation.

  • Enzymatic Digestion: Resuspend the DNA pellet in 20 μL TE buffer. Add 10 units of Plasmid-Safe ATP-Dependent DNase (Epicentre) and incubate at 37°C for 45 minutes, followed by heat inactivation at 70°C for 30 minutes.

Protocol 4: TaqMan qPCR and Southern Blot Analysis
  • qPCR Quantification: Use TaqMan primers designed specifically to span the gap region of the HBV rcDNA. Because the gap is only sealed in cccDNA, these primers will not amplify residual rcDNA. Normalize cccDNA copy numbers against mitochondrial DNA (amplified from a separate total DNA extraction).

  • Southern Blotting (DP-rcDNA Analysis): Run the Hirt-extracted DNA (without DNase treatment) on a 1.2% agarose gel. Transfer to a nylon membrane and hybridize with a ³²P-labeled HBV-specific probe. CCC-0975 efficacy is confirmed by a proportional reduction in both the 2.1 kb (cccDNA) and 3.2 kb (DP-rcDNA) bands (Cai et al., 2012)[1].

Quantitative Data Interpretation

When executing these protocols, CCC-0975 should yield a specific phenotypic profile characterized by a targeted reduction in cccDNA without generalized cytotoxicity or polymerase inhibition.

ParameterAssay MethodExpected Value for CCC-0975Biological Significance
EC₅₀ (HBeAg) ELISA (HepDES19)~10 μMConcentration reducing cccDNA-dependent HBeAg secretion by 50%.
CC₅₀ CCK-8 / MTT>200 μMCytotoxicity threshold; demonstrates a wide and safe therapeutic window.
cccDNA Reduction qPCR / Southern BlotDose-dependent decreaseConfirms direct inhibition of cccDNA formation and maintenance.
DP-rcDNA Level Southern BlotProportional decreaseIndicates interference occurs prior to or during rcDNA deproteinization.
HBV DNA (rcDNA) qPCR (Cytoplasm)No significant changeConfirms the compound does not inhibit the viral reverse transcriptase.

References

  • Cai, D., Mills, C., Yu, W., Yan, R., Aldrich, C. E., Saputelli, J. R., ... & Guo, J. T. (2012). Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation. Antimicrobial Agents and Chemotherapy, 56(8), 4277-4288. URL:[Link]

  • Guo, H., & Guo, J. T. (2015). Metabolism and function of hepatitis B virus cccDNA: Implications for the development of cccDNA-targeting antiviral therapeutics. Antiviral Research, 122, 91-100. URL:[Link]

Sources

High-throughput screening of sulfamoylbenzamide libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Sulfamoylbenzamide Libraries for the Discovery of Viral Capsid Assembly Modulators

Introduction & Rationale

Sulfamoylbenzamides (SBAs) represent a highly versatile and pharmacologically privileged chemical scaffold in modern drug discovery. High-throughput screening (HTS) campaigns utilizing SBA-focused libraries have successfully identified potent modulators across diverse therapeutic targets, ranging from Renal Outer Medullary Potassium (ROMK) channel inhibitors[1] to novel antiviral agents. Most notably, SBAs have emerged as a breakthrough class of Core protein Alteration Modulators (CpAMs)—also known as Capsid Assembly Modulators (CAMs)—against the Hepatitis B Virus (HBV)[2][3].

Current standard-of-care therapies for chronic HBV, such as nucleos(t)ide analogues, effectively suppress viral polymerase but fail to eliminate the covalently closed circular DNA (cccDNA) reservoir, making a true virological cure rare[2]. By targeting the encapsidation process of the nuclear capsid protein (core protein, HBc), SBAs offer a mechanism to disrupt viral assembly and ultimately deplete the cccDNA pool[3][4]. This application note details a robust, self-validating HTS workflow for screening SBA libraries to identify novel HBV CAMs, combining synchronized cell-based assays with orthogonal biochemical validation.

Mechanistic Overview: SBAs as Type II Capsid Assembly Modulators

To design an effective HTS cascade, one must understand the molecular causality of the target. HBV Core protein (Cp) dimers self-assemble into an icosahedral nucleocapsid that normally packages pregenomic RNA (pgRNA) and viral polymerase[5].

SBAs bind specifically to the hydrophobic dimer-dimer interface of the core protein[3][6]. Unlike Type I modulators (e.g., heteroaryldihydropyrimidines) which induce aberrant, misassembled protein aggregates, SBAs act as Type II CAMs . They accelerate the assembly kinetics but sterically or allosterically preclude the incorporation of pgRNA[3][6]. The resulting "empty" capsids cannot undergo reverse transcription, halting viral replication and preventing the recycling of genetic material back to the nucleus to replenish the cccDNA pool[2][4].

G SBA Sulfamoylbenzamide (SBA) Hits Complex SBA-Cp Complex SBA->Complex Binds dimer interface CpDimer HBV Core Protein (Cp) Dimers CpDimer->Complex NormalCapsid Infectious Nucleocapsid (pgRNA encapsidated) CpDimer->NormalCapsid Normal Assembly pgRNA Pregenomic RNA (pgRNA) pgRNA->NormalCapsid EmptyCapsid Empty Capsid (Type II CAM effect) Complex->EmptyCapsid Blocks pgRNA entry cccDNA cccDNA Pool Depletion EmptyCapsid->cccDNA Prevents recycling Halt Viral Replication Inhibited cccDNA->Halt

Fig 1: Mechanism of SBA Type II Capsid Assembly Modulators in HBV replication.

HTS Assay Design & Optimization

The Challenge of Viral Kinetics in HTS: Traditional antiviral screening relies on human hepatoma cell lines (e.g., HepG2.2.15) which constitutively express HBV. However, the slow dynamics of constitutive viral replication require extended incubation periods (often >6 days), rendering them incompatible with the rapid throughput, reagent stability, and edge-effect limitations of 384-well HTS formats[5].

The Solution - Synchronized Inducible Systems: To achieve a robust HTS format, this protocol utilizes tetracycline-inducible HBV-replicating cell lines (e.g., AML12HBV10 or HepAD38)[2][5]. Removing tetracycline from the media synchronously triggers pgRNA transcription and subsequent DNA replication. This compresses the assay window to 48 hours and significantly improves the assay's dynamic range and Z'-factor[5].

Step-by-Step Experimental Protocol

Phase 1: Primary Cell-Based HTS (Antiviral Efficacy)
  • Cell Seeding: Maintain AML12HBV10 cells in DMEM/F12 supplemented with 10% FBS and 1 μg/mL tetracycline (to suppress HBV expression). For screening, wash cells thoroughly with PBS to remove tetracycline and seed at 2×104 cells/well in 384-well clear-bottom plates.

  • Compound Addition: Pin-transfer 100 nL of the SBA library (10 mM stock in DMSO) into the assay plates to achieve a final screening concentration of 10 μM (0.1% DMSO final)[2][5]. Include Lamivudine (10 μM) as a positive control for replication inhibition, and 0.1% DMSO as the negative vehicle control.

  • Incubation: Incubate plates for 48 hours at 37°C, 5% CO 2​ . Causality Note: 48 hours is the optimal kinetic window for inducible lines to accumulate sufficient intracellular core DNA without reaching a plateau, ensuring a linear dynamic range for hit differentiation[5].

  • Lysis and DNA Extraction: Add 20 μL of lysis buffer (10 mM Tris-HCl pH 7.6, 1 mM EDTA, 1% NP-40) directly to the wells. Incubate at 37°C for 30 minutes to release intracellular nucleocapsids[5].

  • Detection: Quantify intracellular HBV core DNA using high-throughput qPCR targeting the HBV core gene. Calculate the percent inhibition relative to the DMSO control.

Phase 2: Counter-Screening (Cytotoxicity)

Causality Note: A critical failure point in antiviral HTS is misidentifying cytotoxic compounds as antiviral hits, as dead cells cannot replicate viruses. A parallel cytotoxicity screen is mandatory to establish trustworthiness.

  • Assay Setup: Seed AML12HBV10 cells in 384-well plates in the presence of tetracycline (non-replicating state) and treat with the same SBA library at 10 μM and 50 μM[2].

  • Viability Measurement: After 48 hours, add CellTiter-Glo® reagent to measure intracellular ATP levels as a proxy for cell viability. Luminescence is read on a multi-mode plate reader.

  • Triage: Discard any SBA hit that reduces cell viability by >15% at the screening concentration.

Phase 3: Orthogonal Biochemical Validation (Target Engagement)

To confirm that the cell-based hits act specifically via capsid assembly modulation (and not via polymerase inhibition or off-target host effects), perform a cell-free FRET-based assembly assay.

  • Reagent Preparation: Purify recombinant HBV core protein (Cp149) labeled with a FRET donor (e.g., BoDIPY-FL) and acceptor (e.g., BoDIPY-TR) at engineered cysteine residues.

  • Assembly Trigger: Incubate 2 μM labeled Cp149 with varying concentrations of SBA hits (0.1 - 50 μM). Trigger assembly by adding 150 mM NaCl and 50 mM HEPES (pH 7.5).

  • Kinetic Readout: Monitor the FRET signal (Ex 470 nm / Em 590 nm) over 30 minutes. Type II CAMs (SBAs) will exhibit a rapid, dose-dependent increase in FRET efficiency compared to the DMSO control, confirming direct binding and acceleration of empty capsid assembly[6].

Data Presentation & Hit Triage Criteria

A successful HTS campaign requires stringent statistical validation. The table below outlines the quantitative metrics and triage thresholds utilized to evaluate the SBA library screen[2].

Metric / ParameterTarget ThresholdBiological & Statistical Rationale
Z'-Factor 0.65Ensures a wide statistical separation between positive (Lamivudine) and negative (DMSO) controls, critical for HTS reliability.
Signal-to-Background (S/B) > 10-foldConfirms robust induction of HBV replication upon tetracycline withdrawal[5].
Primary Hit Cutoff > 70% InhibitionIdentifies compounds with significant antiviral efficacy at the 10 μM screening concentration[3].
Cytotoxicity (CC 50​ ) > 50 μMEnsures the observed antiviral effect is not a secondary artifact of host cell death[2].
Potency (EC 50​ ) < 1 μMThreshold for advancing a validated SBA hit into lead optimization (hit-to-lead phase)[2].

Conclusion

The screening of sulfamoylbenzamide libraries using a combination of synchronized, inducible cell-based assays and orthogonal biochemical FRET assays provides a highly reliable pipeline for discovering novel Type II HBV capsid assembly modulators. By ensuring rigorous cytotoxicity counter-screening and direct target engagement validation, researchers can confidently advance SBA hits into hit-to-lead optimization, addressing the critical need for cccDNA-depleting therapies in chronic Hepatitis B[2][4].

References

  • Campagna, M. R., et al. "Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids." Journal of Virology, 2013.2

  • Tang, E., et al. "Discovery and in Vitro Optimization of 3-Sulfamoylbenzamides as ROMK Inhibitors." ACS Medicinal Chemistry Letters, 2013.1

  • Campagna, M. R., et al. "Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids" (Methodology/Target). Journal of Virology, 2013. 5

  • Schlicksup, C. J., et al. "Mechanism of action of HBV capsid assembly modulators predicted from binding to early assembly intermediates." bioRxiv, 2020. 6

  • Wang, Y., et al. "Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication." ACS Medicinal Chemistry Letters, 2021. 4

  • Li, X., et al. "New Advances in Small Molecules Targeted at Viral Capsid–Genome Binding." International Journal of Molecular Sciences (MDPI), 2025. 3

Sources

Troubleshooting & Optimization

Improving the yield of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that assembling complex bifunctional molecules often presents unexpected kinetic and thermodynamic hurdles.

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is a classic example of a deceptively simple molecule that frequently suffers from low yields. This guide is designed to deconstruct the chemical causality behind these failures and provide field-proven, self-validating protocols to optimize your workflow.

I. Mechanistic Workflow & Bottleneck Identification

The target molecule contains two critical linkages: a sulfonamide and a benzamide. Attempting a direct, one-pot synthesis from a bifunctional starting material often leads to complex mixtures. A stepwise approach is mandatory, but it introduces a severe bottleneck during the final amide coupling.

SynthesisWorkflow SM 4-(chlorosulfonyl)benzoic acid (Starting Material) Int1 4-[benzyl(methyl)sulfamoyl]benzoic acid (Intermediate 1) SM->Int1 Step 1: N-methylbenzylamine, DIPEA (Sulfonamide Formation) Int2 4-[benzyl(methyl)sulfamoyl]benzoyl chloride (Activated Electrophile) Int1->Int2 Step 2: SOCl2, DMF (cat.) (Carboxylic Acid Activation) Target 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide (Target Molecule) Int2->Target Step 3: 2-aminobenzonitrile, NaH (Amide Coupling Bottleneck)

Optimized synthetic workflow for 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide.

II. Troubleshooting Guide: The Amide Coupling Bottleneck

Q: Why is my yield consistently below 20% when coupling my intermediate with 2-aminobenzonitrile using standard reagents like EDC/HOBt or HATU? A: Electronic deactivation of the nucleophile. The amino group on 2-aminobenzonitrile is severely deactivated. The ortho-cyano (-C≡N) group exerts a massive electron-withdrawing effect—both inductively and via resonance—pulling electron density away from the amine lone pair[1]. Standard coupling reagents rely on the amine attacking an activated ester. Because 2-aminobenzonitrile is a remarkably poor nucleophile, this attack is slower than competing side reactions, such as the hydrolysis of the active ester or its rearrangement into unreactive N-acylureas.

Q: How do I overcome this electronic deactivation? A: Shift the mechanistic paradigm from neutral to anionic coupling. Instead of relying on a neutral, deactivated amine, you must deprotonate 2-aminobenzonitrile to form a highly nucleophilic amide anion. This is achieved using a strong base like Sodium Hydride (NaH). By reacting this aggressive nucleophile with the highly electrophilic acid chloride of your intermediate, you bypass the kinetic barrier entirely[1]. Alternatively, if anhydrous acid chloride formation is problematic, using T3P (propanephosphonic acid anhydride) with pyridine has shown efficacy for epimerization-prone or deactivated substrates[2].

Data Presentation: Amide Coupling Conditions Comparison
Coupling MethodReagentsTypical YieldReaction TimePrimary Bottleneck / Observation
Standard CarbodiimideEDC, HOBt, DIPEA< 20%24 - 48 hPoor nucleophilicity of aniline; formation of unreactive N-acylurea.
Phosphonic AnhydrideT3P, Pyridine50 - 70%12 - 24 hRequires excess pyridine; effective for deactivated anilines[2].
Anionic Coupling (Recommended) Acid Chloride, NaH 75 - 90% 2 - 4 h Requires strict anhydrous conditions; highly exothermic H2 evolution[1].

III. Troubleshooting Guide: The Sulfonamide Linkage

Q: During Step 1, I am recovering unreacted N-methylbenzylamine and a highly polar byproduct. What went wrong? A: Competing hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are highly susceptible to moisture and will rapidly hydrolyze to unreactive sulfonic acids[3]. Furthermore, N-methylbenzylamine is a secondary amine; the added steric bulk slows down the desired S-N bond formation compared to primary amines, giving hydrolysis a competitive edge[4].

Q: How can I ensure complete conversion to the sulfonamide? A: Strict atmospheric control or alternative leaving groups. Ensure all glassware is oven-dried and solvents are strictly anhydrous. If hydrolysis persists, consider modern Sulfur-Phenolate Exchange (SuPhenEx) methodologies. By converting the starting material to a 4-nitrophenyl sulfonate ester, you gain a precursor that is highly stable to ambient moisture but reacts quantitatively with secondary amines[4].

IV. Self-Validating Experimental Protocols

To guarantee reproducibility, follow these optimized, step-by-step methodologies. Each protocol includes built-in self-validation checks to ensure the chemistry is proceeding as intended.

Protocol A: Synthesis of 4-[benzyl(methyl)sulfamoyl]benzoic acid
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous CH2Cl2 (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Amine Addition: Add N-methylbenzylamine (1.1 eq) dropwise over 10 minutes.

    • Self-Validation Check: The reaction mixture should turn slightly pale yellow. To confirm completion, quench a 10 µL aliquot in methanol and analyze via TLC. The methyl ester of the unreacted starting material will have a distinctly different Rf value than the desired sulfonamide product.

  • Workup: After 2 hours at room temperature, wash the organic layer with 1M HCl (to remove excess amine and DIPEA), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Activation and Anionic Amide Coupling
  • Acid Chloride Formation: Suspend the intermediate from Protocol A in anhydrous toluene. Add Thionyl Chloride (SOCl2, 3.0 eq) and 2 drops of anhydrous DMF (catalyst). Reflux at 85 °C for 2 hours.

    • Self-Validation Check: The opaque suspension will transition into a clear, homogenous solution as the carboxylic acid is converted to the highly soluble acid chloride.

  • Concentration: Remove toluene and excess SOCl2 under vacuum. Do not expose the resulting residue to air.

  • Nucleophile Generation: In a separate oven-dried flask, dissolve 2-aminobenzonitrile (1.1 eq) in anhydrous THF at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Self-Validation Check: You must observe the immediate evolution of H2 gas (bubbling). This physical confirmation guarantees the formation of the highly nucleophilic amide anion[1].

  • Coupling: Dissolve the crude acid chloride in anhydrous THF and add it dropwise to the amide anion solution at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation: Carefully quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel flash chromatography.

V. Frequently Asked Questions (FAQs)

Q: Can I perform the sulfonamide formation after the amide coupling? A: It is highly discouraged. Reacting 4-(chlorosulfonyl)benzoyl chloride directly with 2-aminobenzonitrile will result in a complex mixture of sulfonamides, amides, and oligomers because both electrophilic sites (the sulfonyl chloride and the acid chloride) can react. Establishing the sulfonamide linkage first acts as a protecting step for the para-position.

Q: My NaH coupling resulted in a complex mixture with multiple spots on the TLC. What happened? A: You likely experienced N,N-diacylation. Highly deactivated anilines, once mono-acylated, can sometimes form an amide that is more acidic than the starting aniline. In the presence of excess base, it deprotonates again and reacts with a second equivalent of acid chloride[5]. Ensure you are controlling the stoichiometry strictly (1.1 eq of aniline, 1.5 eq of NaH) and adding the acid chloride slowly at 0 °C to favor monoacylation.

Q: I tried using DCC as a coupling agent before reading this guide. How do I remove the white precipitate? A: The white precipitate is dicyclohexylurea (DCU), a byproduct of DCC activation. It is notoriously difficult to remove completely. Filter the crude mixture through a pad of Celite while cold, and perform a rigorous silica gel column. Moving forward, switch to the anionic coupling method described above to avoid DCU entirely.

VI. References

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (luxembourg-bio.com)

  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides Organic Letters, ACS Publications

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine ResearchGate

  • Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis BenchChem

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction ARKIVOC / ResearchGate

Sources

Troubleshooting guide for 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide Target Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers

Welcome to the Technical Support Center. Crystallizing complex active pharmaceutical ingredients (APIs) and advanced intermediates requires precise thermodynamic and kinetic control. The molecule 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide presents unique challenges due to its highly flexible benzyl(methyl)sulfamoyl tail and multiple hydrogen-bond acceptors (cyano and sulfonyl groups). These structural features frequently lead to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," and complex polymorphic behaviors.

This guide provides field-proven, self-validating protocols to troubleshoot and optimize your crystallization workflows.

Part 1: Mechanistic Profiling & Causality

To successfully crystallize this compound, we must first understand the molecular forces at play:

  • Steric Hindrance vs. Lattice Energy: The rotational freedom of the N -benzyl- N -methyl group creates a high entropic barrier to nucleation. When supersaturation is generated too rapidly, the system minimizes free energy by separating into a solute-rich liquid phase rather than forming an ordered crystal lattice[2].

  • Synthon Polymorphism: While secondary sulfonamides are well-documented to form distinct N−H⋅⋅⋅O catemer and dimer networks [1], this specific molecule is a tertiary sulfonamide. Therefore, the primary hydrogen-bond donor is the benzamide N−H . Depending on the solvent's polarity, this donor will competitively interact with either the sulfonyl oxygens or the 2-cyano group, leading to multiple metastable polymorphic forms.

Part 2: Troubleshooting Q&A

Q1: My solution turns cloudy upon cooling, but yields a sticky, gummy oil instead of a filterable solid. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , or spinodal decomposition. The system has crossed into a miscibility gap where the solvent and solute separate into a continuous (solute-lean) and dispersed (solute-rich) liquid phase [3].

  • Causality: The supersaturation level in the individual liquid phases is similar to the original single phase, but the high viscosity of the oil droplets kinetically traps the molecules, preventing ordered nucleation [3].

  • Solution: You must bypass the LLPS boundary. Decrease your cooling rate to <0.15∘C/min and introduce seed crystals before the cloud point is reached. Monitor the process using Focused Beam Reflectance Measurement (FBRM) or a Particle Video Microscope (PVM) to ensure you are operating within the correct Metastable Zone Width (MSZW) [4].

Q2: I am getting variable melting points across different batches. How do I control the polymorphic form?

A: Variable melting points indicate the precipitation of metastable polymorphs. The crystallization of specific hydrogen-bond synthons is highly sensitive to the solvent environment[1].

  • Causality: Rapid precipitation from highly polar solvents (like pure ethanol) can trap the molecule in a kinetically favored, metastable hydrogen-bonded network.

  • Solution: Switch to a binary solvent/anti-solvent system (e.g., Ethyl Acetate / Heptane). The non-polar anti-solvent forces the molecule to rely on intramolecular and strict intermolecular solute-solute interactions, favoring the thermodynamically stable polymorph. Always hold the suspension at the final temperature for at least 4 hours to allow for Ostwald ripening and phase transition to the stable form.

Q3: The crystals are forming as fine, microscopic needles that clog the filter.

A: Needle-like (acicular) morphology is caused by rapid 1D crystal growth along the axis of the hydrogen-bond catemer, while growth on the other faces is starved.

  • Solution: Implement temperature cycling (e.g., cooling to 5°C, heating back to 15°C, and cooling again). This self-validating technique selectively dissolves the fine needles (which have higher solubility due to high surface area) and redeposits the mass onto the larger crystals, promoting growth in the secondary and tertiary dimensions.

Part 3: Standard Operating Protocol (SOP)

Optimized Anti-Solvent Cooling Crystallization with Seeding

This protocol is designed as a self-validating system; if the FBRM chord length does not increase at Step 4, the system has not nucleated properly, and the temperature must be adjusted before proceeding.

  • Dissolution: Suspend 10.0 g of crude 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide in 40 mL of Ethyl Acetate (EtOAc). Heat to 60°C under agitation (400 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-heated (60°C) jacketed crystallizer equipped with an FBRM probe.

  • Anti-Solvent Addition: Slowly dose 20 mL of Heptane (anti-solvent) at a rate of 1.0 mL/min. The solution must remain clear. You are now near the edge of the MSZW [4].

  • Seeding: Cool the reactor to 50°C. Add 0.1 g (1 wt%) of micronized seed crystals (thermodynamically stable form). Hold for 60 minutes. Validation: Verify via FBRM that secondary nucleation is occurring (increase in particle counts in the 10-50 µm range) and no oil droplets are visible via PVM.

  • Controlled Cooling: Initiate a non-linear cooling ramp to 5°C over 6 hours (slower at the beginning, faster at the end) to maintain a constant supersaturation level.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the cake with 10 mL of cold (5°C) EtOAc/Heptane (1:2 v/v).

  • Drying: Dry under vacuum at 45°C for 12 hours to remove residual solvent.

Part 4: Quantitative Data & System Parameters

The following table summarizes the solubility and Metastable Zone Width (MSZW) data to guide your process design.

Solvent System (v/v)Temp (°C)Solubility (mg/mL)MSZW ( ΔTmax​ °C)LLPS RiskRecommended Action
Pure Ethyl Acetate60285.018.5LowGood primary solvent
Pure Ethanol60140.222.0MediumPolymorph mixtures likely
EtOAc / Heptane (1:1)5095.512.0HighRequires strict seeding
EtOAc / Heptane (1:2)58.4N/AN/AIdeal isolation conditions

Part 5: Process Visualizations

LLPS_Pathway Start Homogeneous Solution (High Temp) Cooling Cooling / Supersaturation Start->Cooling Branch Phase Boundary Crossed? Cooling->Branch LLPS Liquid-Liquid Phase Separation (Oiling Out) Branch->LLPS Rapid cooling / High conc. MSZW Metastable Zone (MSZW) Branch->MSZW Controlled cooling Amorphous Amorphous Gums / Gels LLPS->Amorphous Kinetic trapping Crystals High-Purity Crystals (Stable Polymorph) LLPS->Crystals Slow transformation (Impure) Seeding Seeding Applied MSZW->Seeding Within MSZW Seeding->Crystals Heterogeneous Nucleation

Thermodynamic vs. Kinetic Pathways: Avoiding LLPS through MSZW control.

Workflow Dissolve 1. Dissolution (EtOAc, 60°C) Filter 2. Polish Filtration (0.22 µm) Dissolve->Filter Antisolvent 3. Anti-Solvent (Heptane) Filter->Antisolvent Seed 4. Seeding (1 wt%, 50°C) Antisolvent->Seed Cool 5. Controlled Cooling (to 5°C) Seed->Cool Isolate 6. Filtration & Drying (Vacuum, 45°C) Cool->Isolate

Standard Operating Procedure: Anti-Solvent Cooling Crystallization Workflow.

References

  • Title: Polymorphism in Secondary Benzene Sulfonamides Source: Crystal Growth & Design (American Chemical Society) URL: [Link]

  • Title: A method to crystallize substances that oil out Source: ResearchGate URL: [Link]

  • Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Non-monotonic metastable zone-width behavior in cooling cocrystallization Source: RSC Publishing URL: [Link]

Challenges in the scale-up synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Scale-Up Synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide

Welcome to the . This hub is designed for researchers and drug development professionals scaling up the synthesis of complex benzamide APIs. The target molecule, 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, presents two distinct scale-up challenges: chemoselective sulfonamidation and a highly hindered amide coupling.

Below, you will find our validated workflow, quantitative scale-up metrics, and a mechanistic troubleshooting guide to ensure high-yield, self-validating synthetic runs.

Synthetic Workflow

G A 4-(Chlorosulfonyl)benzoic acid + N-Methylbenzylamine B Step 1: Sulfonamidation (Base, Solvent, 0-20°C) A->B C Intermediate: 4-[benzyl(methyl)sulfamoyl]benzoic acid B->C D Activation: Oxalyl Chloride, cat. DMF C->D E Acid Chloride Intermediate D->E F Step 2: Amide Coupling + 2-Aminobenzonitrile (Pyridine) E->F G Target API: 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide F->G

Workflow for the scale-up synthesis of the target benzamide API.

Quantitative Scale-Up Metrics
ParameterLab Scale (10 g)Pilot Scale (1 kg)Target Specification
Step 1 Yield 92%89%> 85%
Step 1 Purity (HPLC) 98.5%98.2%> 98.0%
Step 2 Yield 78%74%> 70%
Step 2 Purity (HPLC) 99.1%99.4% (Post-Cryst.)> 99.0%
Total Process Time 24 hours72 hours< 96 hours
Troubleshooting & FAQs
Section 1: Sulfonamide Formation (Step 1)

Q: We are observing significant impurity formation and unreacted starting material during the reaction of 4-(chlorosulfonyl)benzoic acid with N-methylbenzylamine. How do we control chemoselectivity? A: 4-(chlorosulfonyl)benzoic acid is a bifunctional reagent. While the sulfonyl chloride moiety is highly electrophilic, the free carboxylic acid can prematurely form a carboxylate salt with your secondary amine (N-methylbenzylamine). This depletes the active amine, leading to stoichiometry imbalances. Causality & Solution: To prevent amine depletion, conduct the reaction in dichloromethane (DCM) using an excess of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA). The tertiary amine preferentially deprotonates the carboxylic acid and neutralizes the HCl byproduct, leaving the N-methylbenzylamine free to selectively attack the sulfonyl chloride.

Q: The reaction exotherm is difficult to control at the 1 kg scale. What is the recommended dosing strategy? A: Sulfonamidation is highly exothermic. At scale, rapid bulk mixing leads to localized heating, which promotes the hydrolysis of the sulfonyl chloride into a sulfonic acid impurity. Causality & Solution: Implement a controlled, dropwise addition of the N-methylbenzylamine/DIPEA solution to a pre-cooled (0–5 °C) suspension of the sulfonyl chloride. The internal reactor temperature must be strictly maintained below 15 °C to preserve the integrity of the electrophile.

Section 2: Acid Chloride Formation & Amide Coupling (Step 2)

Q: Direct coupling of the intermediate acid with 2-aminobenzonitrile using standard carbodiimides (e.g., EDC/HOBt) yields less than 20% product. Why is this, and how can we fix it? A: 2-Aminobenzonitrile is an exceptionally poor nucleophile. The strongly electron-withdrawing cyano group (-CN) at the ortho position drastically reduces the electron density on the aniline nitrogen through both inductive and resonance effects, while simultaneously introducing severe steric hindrance. Standard active esters are simply not electrophilic enough to overcome this energy barrier. Causality & Solution: You must convert the carboxylic acid to a highly reactive acid chloride using oxalyl chloride and catalytic DMF. The subsequent coupling must be driven by a strong base/catalyst like pyridine[1]. Alternatively, if you wish to avoid acid chlorides entirely, the use of T3P (propanephosphonic acid anhydride) combined with pyridine has been proven highly effective for coupling non-nucleophilic anilines like 2-aminobenzonitrile.

Q: When using oxalyl chloride for scale-up, how do we safely manage the off-gassing? A: The Vilsmeier-Haack-type activation of the carboxylic acid with oxalyl chloride produces equimolar amounts of carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl). Causality & Solution: Scale-up requires a reactor equipped with a robust caustic scrubber system (e.g., 10% NaOH) to neutralize the HCl gas. Because CO is toxic and flammable, ensure the reactor headspace is heavily swept with nitrogen and vented through an appropriate thermal oxidizer. Control the gas evolution rate by metering the addition of oxalyl chloride over 2–4 hours at 0–10 °C.

Section 3: Downstream Processing & Purification

Q: Column chromatography is not viable for our 1 kg pilot batch. How do we purify the final benzamide? A: The final API is highly crystalline due to its rigid aromatic backbone and strong intermolecular hydrogen-bonding capabilities (amide NH and sulfonyl oxygens). Causality & Solution: Utilize anti-solvent crystallization. Dissolve the crude product in a minimal volume of hot ethyl acetate (EtOAc) and slowly dose in heptane as the anti-solvent. This selectively precipitates the product API while leaving residual 2-aminobenzonitrile and pyridine salts dissolved in the mother liquor.

Experimental Protocols

Protocol 1: Synthesis of 4-[benzyl(methyl)sulfamoyl]benzoic acid (1 kg Scale)

  • Preparation: Charge a 20 L jacketed glass-lined reactor with 4-(chlorosulfonyl)benzoic acid (1.0 eq, 1.0 kg) and anhydrous DCM (10 L). Set the chiller to cool the suspension to 0–5 °C.

  • Base Addition: Add DIPEA (2.5 eq) slowly via an addition funnel, maintaining the internal temperature < 10 °C.

  • Amine Dosing: Prepare a solution of N-methylbenzylamine (1.05 eq) in DCM (2 L). Dose this solution into the reactor continuously over 2 hours.

  • Reaction: Stir the mixture for 4 hours at 15 °C. Monitor completion via HPLC.

  • Workup: Quench the reaction by adding 1M HCl (5 L) to adjust the aqueous layer to pH 2. Separate the organic layer, wash with brine (3 L), and concentrate under vacuum.

  • Isolation: Dissolve the crude residue in hot EtOAc (3 L) and slowly add Heptane (6 L). Cool to 5 °C, filter the crystallized intermediate, and dry under vacuum at 40 °C.

Protocol 2: Synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide (1 kg Scale)

  • Activation: Charge a 20 L reactor with the intermediate from Protocol 1 (1.0 eq), DCM (8 L), and DMF (0.05 eq). Cool to 0 °C.

  • Chlorination: Slowly dose oxalyl chloride (1.2 eq) over 3 hours. Critical: Route all exhaust through a 10% NaOH caustic scrubber.

  • Concentration: Stir at 20 °C until gas evolution ceases (approx. 4 hours). Concentrate the mixture to dryness under vacuum to remove excess oxalyl chloride. Redissolve the resulting acid chloride in dry THF (5 L).

  • Coupling Preparation: In a separate 20 L reactor, dissolve 2-aminobenzonitrile (1.1 eq) and Pyridine (2.0 eq) in THF (3 L). Cool to 0 °C.

  • Amidation: Dose the acid chloride solution into the aniline solution over 2 hours, keeping the temperature < 10 °C.

  • Heating: Warm the reactor to 40 °C and stir for 12 hours to drive the hindered coupling to completion[1].

  • Workup: Cool to room temperature, quench with water (5 L), and extract with EtOAc (8 L). Wash the organic layer with 1M HCl (to remove pyridine) and brine.

  • Purification: Perform anti-solvent crystallization by concentrating the EtOAc layer to 3 L, heating to 60 °C, and slowly adding Heptane (6 L). Cool to 0 °C, filter, and dry to isolate the final API.

References
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
  • Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation.
  • Chemoselective Amide Ligation without Coupling Reagents.

Sources

Validation & Comparative

A Framework for Efficacy Comparison of Novel Bcl-2 Inhibitors: A Case Study Approach for 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Targeting B-cell Lymphoma 2 (Bcl-2)

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, acting as a critical checkpoint for cell survival.[2] In many hematological malignancies and some solid tumors, the overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to resist cell death signals, contributing to tumor progression and resistance to conventional therapies.[3][4] This has made the Bcl-2 family an attractive target for therapeutic intervention.[5]

The development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins has revolutionized the treatment landscape for certain cancers.[6] These "BH3 mimetics" bind to and neutralize anti-apoptotic Bcl-2 proteins, thereby unleashing the cell's natural apoptotic machinery.[7] Venetoclax, the first FDA-approved selective Bcl-2 inhibitor, has demonstrated remarkable efficacy in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1]

This guide provides a framework for the preclinical efficacy evaluation of novel compounds targeting the Bcl-2 pathway. As a case study, we will consider the hypothetical evaluation of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide , a novel chemical entity. While there is currently no publicly available data on the biological activity of this specific compound, this guide will outline the necessary experimental workflow to characterize its potential as a Bcl-2 inhibitor and compare its efficacy against established benchmarks. For researchers in drug development, this guide serves as a comprehensive roadmap for assessing the therapeutic potential of new chemical entities in this promising class of anti-cancer agents.

The Benchmarks: Understanding the Landscape of Known Bcl-2 Family Inhibitors

A thorough evaluation of a novel compound requires a deep understanding of the existing therapeutic landscape. The following inhibitors serve as critical benchmarks for efficacy and selectivity.

  • ABT-737: A pioneering, high-affinity inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[8] While not orally bioavailable, its discovery validated the therapeutic strategy of targeting Bcl-2 family proteins.[9] ABT-737 has shown efficacy in preclinical models of lymphoma and small cell lung cancer.[10][11]

  • Navitoclax (ABT-263): An orally bioavailable derivative of ABT-737 that also inhibits Bcl-2, Bcl-xL, and Bcl-w.[12] Its clinical development has been hampered by dose-limiting thrombocytopenia, a consequence of Bcl-xL inhibition which is crucial for platelet survival.[13][14]

  • Venetoclax (ABT-199): The first-in-class, orally bioavailable, and highly selective inhibitor of Bcl-2.[15] By sparing Bcl-xL, venetoclax largely avoids the thrombocytopenia associated with navitoclax, offering a much-improved therapeutic window.[7] It has demonstrated significant clinical activity in various hematological malignancies.[3][16]

The key differentiator among these inhibitors is their selectivity profile, which directly impacts their efficacy and safety. A novel inhibitor must be characterized not only for its potency against the intended target (Bcl-2) but also for its off-target effects on other Bcl-2 family members like Bcl-xL and Mcl-1.

Proposed Strategy for Efficacy Evaluation of a Novel Compound

The following is a proposed multi-step strategy to comprehensively evaluate the efficacy of a novel compound, such as 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, as a potential Bcl-2 inhibitor.

Part 1: Biochemical Characterization: Target Engagement and Selectivity

The initial step is to determine if the compound directly binds to Bcl-2 and to assess its selectivity across the Bcl-2 family of anti-apoptotic proteins.

  • Binding Affinity Assays: Quantitative biochemical assays are essential to measure the binding affinity (Ki or Kd) of the compound for Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[17] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for this purpose.[18]

  • Competitive Binding Assays: These assays determine if the compound can displace a known BH3-only peptide (like BIM) from the binding groove of the Bcl-2 family proteins.[19]

The goal is to establish a selectivity profile. A high affinity for Bcl-2 with significantly lower affinity for other family members would be a desirable characteristic, similar to venetoclax.

Part 2: In Vitro Cellular Efficacy: Induction of Apoptosis

Once target engagement is confirmed, the next step is to assess the compound's ability to induce apoptosis in cancer cells that are dependent on Bcl-2 for survival.

  • Cell Viability Assays: Treatment of Bcl-2-dependent cell lines (e.g., some CLL and AML cell lines) with the compound should lead to a dose-dependent decrease in cell viability, from which an IC50 or EC50 value can be determined.

  • Apoptosis Assays: It is crucial to confirm that cell death is occurring through apoptosis. This can be measured by:

    • Caspase Activation: Measuring the activity of executioner caspases-3 and -7.[20]

    • Annexin V Staining: Detecting the externalization of phosphatidylserine, an early marker of apoptosis.[20][21]

    • Mitochondrial Outer Membrane Permeabilization (MOMP): Assessing the release of cytochrome c from the mitochondria.[22]

Part 3: In Vivo Preclinical Efficacy: Anti-Tumor Activity

Promising in vitro results must be validated in animal models to assess anti-tumor efficacy and potential toxicities.

  • Xenograft Models: Human cancer cell lines are implanted in immunocompromised mice. The compound is then administered to determine its effect on tumor growth.[10][23] Both single-agent efficacy and combination with standard-of-care chemotherapies should be evaluated.[9][11]

  • Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is implanted in mice, are considered more clinically relevant.[23]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion of the compound, and to correlate drug exposure with its biological effect.

Visualizing the Mechanisms and Workflows

Bcl_2_Pathway Signaling Pathway of Bcl-2 Inhibition cluster_0 Mitochondrion cluster_1 Cytosol Bax_Bak Bax/Bak CytoC Cytochrome c Bax_Bak->CytoC Release Caspases Caspases CytoC->Caspases Activates Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., BIM, PUMA) Apoptotic_Stimuli->BH3_only Activate Bcl2 Bcl-2 BH3_only->Bcl2 Inhibit Bcl2->Bax_Bak Inhibits Novel_Inhibitor 4-[benzyl(methyl)sulfamoyl] -N-(2-cyanophenyl)benzamide Novel_Inhibitor->Bcl2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of apoptosis induction by a Bcl-2 inhibitor.

Experimental_Workflow Experimental Workflow for Efficacy Comparison start Novel Compound (e.g., 4-[benzyl(methyl)sulfamoyl] -N-(2-cyanophenyl)benzamide) biochem Biochemical Assays (Binding Affinity, Selectivity) start->biochem invitro In Vitro Cellular Assays (Viability, Apoptosis) biochem->invitro invivo In Vivo Xenograft Models (Tumor Growth Inhibition) invitro->invivo comparison Comparative Analysis vs. Known Inhibitors invivo->comparison go_nogo Go/No-Go Decision for Further Development comparison->go_nogo

Caption: Workflow for evaluating a novel Bcl-2 inhibitor.

Comparative Data Summary (Hypothetical)

The following tables are designed to summarize the key efficacy data. The fields for the novel compound are left blank to illustrate the data points that need to be generated through the experimental workflow described above.

Table 1: Biochemical Potency and Selectivity

CompoundBcl-2 (Ki, nM)Bcl-xL (Ki, nM)Mcl-1 (Ki, nM)Bcl-2 vs Bcl-xL Selectivity
Venetoclax <0.0148>4400>4800-fold
Navitoclax <1<1>1000~1-fold
ABT-737 <1<1>1000~1-fold
4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide TBDTBDTBDTBD

TBD: To Be Determined

Table 2: Cellular Potency in Bcl-2 Dependent Cell Lines

CompoundCell Line (e.g., RS4;11) EC50 (nM)Cell Line (e.g., MOLT-4) EC50 (nM)
Venetoclax ~8>10,000
Navitoclax ~30~50
ABT-737 ~30-70~30-100
4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide TBDTBD

TBD: To Be Determined

Detailed Experimental Protocols

Protocol 1: TR-FRET Biochemical Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for Bcl-2 family proteins.

Principle: This assay measures the disruption of the interaction between a His-tagged Bcl-2 protein and a biotinylated BIM BH3 peptide.[18]

Materials:

  • Recombinant His-tagged Bcl-2, Bcl-xL, Mcl-1 proteins

  • Biotinylated BIM BH3 peptide

  • Terbium-cryptate labeled anti-His antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume microplates

  • Test compound and known inhibitors (e.g., Venetoclax)

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in assay buffer.

  • In a 384-well plate, add the test compound/inhibitor, followed by the Bcl-2 family protein.

  • Incubate for 30 minutes at room temperature.

  • Add the biotinylated BIM BH3 peptide and incubate for 60 minutes.

  • Add the pre-mixed detection reagents (Terbium-cryptate anti-His antibody and Streptavidin-XL665).

  • Incubate for 2-4 hours at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible reader, measuring emission at 620 nm and 665 nm after excitation at 340 nm.

  • Calculate the ratio of the two emission signals and plot the data against compound concentration to determine IC50 values. Convert IC50 to Ki using the Cheng-Prusoff equation.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

Objective: To measure the induction of apoptosis by quantifying caspase-3 and -7 activity in treated cells.[24]

Principle: This is a luminescent assay that measures caspase-3/7 activity. The assay reagent contains a proluminescent caspase-3/7 substrate, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase. The resulting luminescence is proportional to caspase activity.

Materials:

  • Bcl-2 dependent cancer cell line (e.g., RS4;11)

  • Cell culture medium and supplements

  • 96-well white-walled, clear-bottom plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Test compound and positive control (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to attach overnight.

  • Treat cells with serial dilutions of the test compound for a predetermined time course (e.g., 6, 12, 24 hours). Include untreated and positive controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescent signal against compound concentration to determine the EC50 for caspase activation.

Conclusion

The rigorous, stepwise evaluation of a novel chemical entity is fundamental to modern drug discovery. For a potential Bcl-2 inhibitor like 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, a direct comparison to established drugs such as venetoclax and navitoclax is essential to understand its therapeutic potential. This guide provides a comprehensive framework for such a comparison, from initial biochemical characterization to in vitro and in vivo efficacy studies. By following these established protocols and using well-characterized inhibitors as benchmarks, researchers can generate the robust data package necessary to make informed decisions about the continued development of novel anti-cancer agents. The ultimate goal is to identify new therapies with improved efficacy and safety profiles, offering new hope to patients with cancers dependent on the Bcl-2 pathway for survival.

References

  • Oltersdorf, T., Elmore, S. W., Shoemaker, A. R., Armstrong, R. C., Augeri, D. J., Belli, B. A., ... & Korsmeyer, S. J. (2005). An inhibitor of Bcl-2 family proteins induces regression of solid tumours. Nature, 435(7042), 677-681. (URL not available in search results)
  • VENCLEXTA® (venetoclax tablets) Mechanism of Action. (n.d.). Retrieved from [Link]

  • de Ahna, M., Rummelt, C., & von Amsberg, G. (2022). Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review. Frontiers in Oncology, 12, 992253. [Link]

  • Wikipedia. (2024). Venetoclax. Retrieved from [Link]

  • Souers, A. J., Leverson, J. D., Boghaert, E. R., Ackler, S. L., Catron, N. D., Chen, J., ... & Elmore, S. W. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature medicine, 19(2), 202-208. (URL not available in search results, but widely cited)
  • Kelly, P. N., & Strasser, A. (2011). The role of Bcl-2 and its relatives in tumourigenesis and cancer therapy. Cell death and differentiation, 18(9), 1414-1424. [Link]

  • Faber, A. C., & Corcoran, R. B. (2014). Rapamycin rescues ABT-737 efficacy in small cell lung cancer. Cancer research, 74(11), 2883-2885. [Link]

  • Choudhary, G. S., Al-Harbi, S., & Almasan, A. (2015). Pathways and mechanisms of venetoclax resistance. Oncotarget, 6(38), 40319. [Link]

  • Wang, X., Zhang, L., & Kang, Z. (2023). Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. Cancers, 15(20), 4976. [Link]

  • The BH3 Mimetic, ABT-737, Is Effective Against Bcl-2 Overexpressing Lymphoid Tumors. (2006). Blood, 108(11), 31. [Link]

  • Touzeau, C., Dousset, C., Le Gouill, S., Sampath, D., Leverson, J. D., Souers, A. J., ... & Amiot, M. (2014). The Bcl-2 specific BH3-mimetic ABT-199 is highly active against molecular subgroups of multiple myeloma. Oncotarget, 5(18), 8689. [Link]

  • Eurofins Discovery. (n.d.). BCL2scan: Biochemical ligand binding assays for anti-apoptotic BCL2 family members. Retrieved from [Link]

  • Adams, J. M., & Cory, S. (2018). The BCL-2 arbiters of apoptosis and their growing role in cancer. Nature Reviews Cancer, 18(1), 9-22. (URL not available in search results, but a seminal review)
  • Delbridge, A. R., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy. Cell death and differentiation, 22(7), 1071-1080. [Link]

  • Synapse. (2023). What are Bcl-2 inhibitors and how do you quickly get the latest development progress? Retrieved from [Link]

  • Wikipedia. (2024). Navitoclax. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Massive Bio. (2026). Navitoclax. Retrieved from [Link]

  • Vandenberg, C. J., & Cory, S. (2013). In vivo efficacy of the Bcl-2 antagonist ABT-737 against aggressive Myc-driven lymphomas. Proceedings of the National Academy of Sciences, 110(49), 19916-19921. [Link]

  • Dana-Farber Cancer Institute. (2024). BCL2 Inhibitors: What's the Latest Research? Retrieved from [Link]

  • BPS Bioscience. (n.d.). BCL-2 Assay Service. Retrieved from [Link]

  • Munk, B. H., & Verver, D. (2016). High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition. Oncotarget, 7(18), 26764. [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • Al-Harbi, S., & Choudhary, G. S. (2020). Multi-Omics Investigation of Innate Navitoclax Resistance in Triple-Negative Breast Cancer Cells. Cancers, 12(9), 2568. [Link]

  • Synapse. (2024). What is Navitoclax used for? Retrieved from [Link]

  • Chen, J. (2019). Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy. Cancers, 11(10), 1541. [Link]

  • Elmore, S. W., & Shoemaker, A. R. (2007). Studies Leading to Potent, Dual Inhibitors of Bcl-2 and Bcl-xL. Journal of medicinal chemistry, 50(4), 711-722. [Link]

  • Wang, X., Zhang, L., & Kang, Z. (2023). Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. Cancers, 15(20), 4976. [Link]

  • Letai, A. (2017). The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia. Leukemia & lymphoma, 58(7), 1533-1543. [Link]

  • Zhai, D., & Reed, J. C. (2011). High-Throughput Screen for the Chemical Inhibitors of Antiapoptotic Bcl-2 Family Proteins by Multiplex Flow Cytometry. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 16(5), 565-576. [Link]

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A Comparative Guide to Carbonic Anhydrase Inhibitors: Evaluating the Sulfamoyl Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of carbonic anhydrase (CA) inhibitors, with a specific focus on the emerging class of sulfamoyl benzamides, exemplified by the structure of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide. We will objectively evaluate this chemical scaffold against established and non-classical CA inhibitors, supported by experimental data and protocols to inform rational drug design and development.

Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for everything from respiration and pH homeostasis to electrolyte secretion and metabolic pathways.[2][4][5][6]

The dysregulation of specific CA isoforms is implicated in a wide array of pathologies, making them significant therapeutic targets.[2][7] Clinically approved CA inhibitors (CAIs) are used in the management of glaucoma, epilepsy, edema, and altitude sickness.[4][5][8] Furthermore, emerging research has highlighted the potential of CAIs in oncology, particularly targeting tumor-associated isoforms like CA IX and CA XII which are involved in pH regulation within the hypoxic tumor microenvironment.[1][9]

Given the existence of multiple CA isoforms with distinct physiological roles, the development of isoform-specific inhibitors is a primary goal in modern drug discovery to enhance therapeutic efficacy and minimize off-target side effects.[10][11] This guide will explore the structural nuances and performance characteristics of different inhibitor classes to provide a framework for this endeavor.

Deconstructing the Inhibitor Classes

The landscape of CAIs is diverse, but they can be broadly categorized based on their chemical scaffolds and mechanism of action. The primary point of interaction for most inhibitors is the zinc ion (Zn²⁺) located deep within the enzyme's active site.[4]

The Classical Sulfonamides: The Gold Standard

Primary sulfonamides (R-SO₂NH₂) are the most established class of CAIs.[4] Their unsubstituted sulfamoyl group is a key zinc-binding feature, essential for their potent inhibitory activity.[9]

  • Mechanism: The sulfonamide group coordinates directly to the catalytic Zn²⁺ ion, displacing a water/hydroxide molecule and disrupting the catalytic cycle.[4]

  • Examples:

    • Acetazolamide (AAZ): One of the first clinically used CAIs, it is a potent but relatively non-selective inhibitor.[6][12][13]

    • Dorzolamide: A topically administered anti-glaucoma agent with higher affinity for CA II over CA I.[14][15]

  • Strengths: High potency, well-understood structure-activity relationships (SAR).[16]

  • Weaknesses: Often lack isoform selectivity, leading to potential side effects.[10] A small percentage of the population also exhibits sulfonamide allergies.[10]

The Sulfamoyl Benzamide Scaffold: A Focus on Versatility

The compound of interest, 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, belongs to the sulfamoyl benzamide class. This scaffold offers a versatile framework for designing potent and selective CAIs.[9] While public data on this specific molecule is limited, we can infer its potential by analyzing structurally related compounds.

  • Structural Analysis:

    • Sulfamoyl Group: Like classical sulfonamides, this is the presumed zinc-binding group.

    • Benzamide Core: This central ring acts as a scaffold, orienting the other functional groups within the active site.

    • "Tail" Moieties (Benzyl and Cyanophenyl groups): These substituents extend away from the zinc-binding region and interact with amino acid residues lining the active site cavity. It is these "tail" interactions that are critical for modulating isoform specificity.[11]

Studies on related benzamide-4-sulfonamides have shown that they can be highly effective inhibitors of several human CA isoforms, including hCA II, VII, and the tumor-associated hCA IX, often with low nanomolar potency.[17] The nature of the substituents on the benzamide nitrogen significantly influences this activity and selectivity.[9][17][18]

Non-Classical Inhibitors: Expanding the Mechanistic Diversity

To overcome the limitations of sulfonamides, researchers have explored alternative chemical scaffolds that inhibit CAs through different mechanisms.[2][10]

  • Mechanism: These inhibitors do not always directly coordinate with the zinc ion. Instead, some classes, like coumarins, are believed to bind near the entrance of the active site, occluding substrate access.[10][19] Phenols and carboxylic acids may anchor to the zinc-bound water molecule.[10]

  • Examples:

    • Coumarins: These natural products can act as suicide inhibitors, with their hydrolysis product binding within the active site.[19]

    • Phenols & Polyamines: These classes offer alternative zinc-binding or active site-occluding possibilities.[2][10]

  • Strengths: Offer novel mechanisms of action and can bypass sulfonamide-related allergies.[10] They have the potential for high isoform selectivity.

  • Weaknesses: Often have lower potency compared to classical sulfonamides and their SAR is less established.

Quantitative Performance Comparison

The inhibitory potency of a compound is typically expressed as its inhibition constant (Kᵢ), with lower values indicating higher potency. Isoform selectivity is determined by the ratio of Kᵢ values for different CAs (e.g., Kᵢ hCA I / Kᵢ hCA II).

Inhibitor ClassRepresentative CompoundTarget IsoformInhibition Constant (Kᵢ)Selectivity Profile
Classical Sulfonamide Acetazolamide (AAZ)hCA I~250 nMBroad, relatively non-selective.
hCA II12 nM[12][13]
hCA IX25-30 nM[17][20]
hCA XII5.7 nM
Classical Sulfonamide DorzolamidehCA II0.18 nM[20]Highly selective for CA-II over CA-I.[20]
hCA I600 nM[20]
Sulfamoyl Benzamide N-benzyl-4-sulfamoylbenzamidehCA IIPotent inhibitor (specific Kᵢ not widely reported)[21]Data suggests these scaffolds can achieve high selectivity depending on the "tail".[11][17]
Benzamide-4-sulfonamide serieshCA IX8.0 - 26.0 nM[17]Generally effective against tumor-associated isoforms.[17]
Non-Classical (Phenol) 3-pyridinemethanolhCA IX0.42 µM (420 nM)[1]Represents a non-sulfonamide scaffold with moderate potency.[1]

Note: Kᵢ values can vary based on assay conditions. The data presented is for comparative purposes.

Experimental Validation: Protocols for Inhibitor Characterization

To rigorously evaluate a novel CAI like 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, a series of standardized assays are required.

Gold Standard: Stopped-Flow CO₂ Hydration Assay

This is the definitive method for determining the kinetic parameters of CA inhibition.[3] It measures the enzyme's ability to catalyze the hydration of CO₂ in real-time.

Principle: A buffered solution of the CA enzyme and the inhibitor is rapidly mixed with a CO₂-saturated solution. The resulting hydration reaction produces protons, causing a pH drop. This change is monitored by a pH indicator (e.g., phenol red) using a stopped-flow spectrophotometer.[9] The rate of color change is proportional to the enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.4, containing a suitable pH indicator.

    • Enzyme Stock: A concentrated solution of the purified human CA isoform (e.g., hCA II, hCA IX).

    • Inhibitor Stock: A dilution series of the test compound (e.g., sulfamoyl benzamide) prepared in DMSO.

    • Substrate: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.

  • Instrument Setup:

    • Equilibrate the stopped-flow spectrophotometer to a constant temperature (typically 25°C).

    • Set the spectrophotometer to monitor the absorbance change at the indicator's λ_max (e.g., ~557 nm for phenol red).

  • Assay Execution:

    • Load one syringe of the instrument with the enzyme/inhibitor solution and the other with the CO₂-saturated water.

    • Initiate the mixing. The instrument will rapidly inject and mix the two solutions, and data acquisition will begin.

    • Record the change in absorbance over time for several seconds.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance curve.

    • Plot the enzyme activity (initial rate) against various inhibitor concentrations.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify that a compound binds to its intended target protein within the complex environment of a living cell.[22][23]

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability.[24] In a CETSA experiment, cells are treated with the inhibitor and then heated. Stabilized proteins will remain soluble at higher temperatures, while unbound proteins will denature and aggregate.[23][24] The amount of soluble protein remaining after heating is then quantified.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells (e.g., HEK293) to an appropriate density.

    • Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for a set incubation period (e.g., 1 hour at 37°C).[23]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3-8 minutes) using a thermal cycler.[22][24] Include an unheated control.

    • Cool the samples to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or addition of a lysis buffer).[24]

    • Centrifuge the lysates at high speed (e.g., >12,000 g) to pellet the denatured, aggregated proteins.[23]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the target protein (e.g., CA II) in the supernatant using a standard protein detection method like Western Blotting or an AlphaScreen®-based assay.[22]

  • Data Analysis:

    • Plot the amount of soluble protein against the heating temperature for both inhibitor-treated and control samples.

    • A positive shift in the melting curve for the inhibitor-treated samples confirms target engagement.

Visualizing Mechanisms and Workflows

Diagrams can clarify complex biological processes and experimental designs.

G cluster_0 CA Active Site Zn(II) Zn(II) H2O H2O Zn(II)->H2O activates CO2_substrate CO2 H2O->CO2_substrate attacks HCO3 HCO3- CO2_substrate->HCO3 forms Inhibitor Sulfamoyl Benzamide (R-SO2NH-R') Inhibitor->Zn(II) displaces H2O & binds caption Fig 1. Sulfonamide Inhibition Mechanism G start Start: Prepare Reagents (Enzyme, Inhibitor, Buffer, CO2) mix Rapidly Mix Enzyme/Inhibitor with CO2 Solution start->mix measure Monitor Absorbance Change (pH Indicator) mix->measure rate Calculate Initial Reaction Rate measure->rate plot Plot Rate vs. [Inhibitor] rate->plot end Determine IC50 & Ki plot->end caption Fig 2. Stopped-Flow Assay Workflow

Caption: Fig 2. Stopped-Flow Assay Workflow

Conclusion and Future Directions

The sulfamoyl benzamide scaffold represents a promising class of carbonic anhydrase inhibitors. While classical sulfonamides like acetazolamide remain important tools, the future of CAI development lies in achieving greater isoform selectivity to improve therapeutic indices. The versatility of the benzamide core, allowing for extensive modification of the "tail" groups, provides a powerful strategy for tuning these selectivity profiles. [11][17] Future research on compounds like 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide should focus on:

  • Comprehensive Isoform Profiling: Testing against a wide panel of CA isoforms (I, II, IV, IX, XII, etc.) to establish a detailed selectivity map.

  • Structural Biology: Obtaining co-crystal structures of inhibitors bound to target CAs to visualize the specific interactions that drive potency and selectivity.

  • In Vivo Efficacy: Progressing lead compounds with favorable in vitro profiles into relevant animal models of glaucoma, epilepsy, or cancer to validate their therapeutic potential.

By combining rational design with rigorous experimental validation as outlined in this guide, the scientific community can continue to develop novel and highly targeted carbonic anhydrase inhibitors for a range of therapeutic applications.

References

  • Mathews, J. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Cureus. [Link]

  • Wang, Y., et al. (2024, February 20). Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening. RSC Publishing. [Link]

  • Ghahremanpour, M. M., et al. (2016, July 16). Non-Classical Inhibition of Carbonic Anhydrase. MDPI. [Link]

  • Almqvist, H., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Rana, N., et al. (2017, January 17). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

  • Berman, D., et al. (2025, September 15). Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. PubMed. [Link]

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. [Link]

  • Joyce, K., & Srasoon, S. (2023, April 17). Carbonic Anhydrase Inhibitors. NCBI Bookshelf. [Link]

  • Al-Rashida, M., et al. (2023). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Molecular Structure. [Link]

  • Tsikas, D. (2023, December 11). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed. [Link]

  • De Simone, G., & Supuran, C. T. (2025, August 20). Structural Advances in Non‐Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. ResearchGate. [Link]

  • Lord, M., et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Supuran, C. T. (2018, September 19). Carbonic anhydrase inhibitors and their potential in a range of therapeutic areas. Expert Opinion on Therapeutic Patents. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. Molecules. [Link]

  • De, B., et al. (1986). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. PubMed. [Link]

  • Kim, J., et al. (2022, November 8). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Armstrong, E., et al. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Dorzolamide. [Link]

  • Singh, S., et al. (2024, December 10). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. PMC. [Link]

  • PubChem. N-benzyl-4-sulfamoylbenzamide. [Link]

  • Monti, S. M., et al. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

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Cross-Reactivity Profiling of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide (BMS-CPB) Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of targeted protein kinase inhibitors requires rigorous cross-reactivity profiling to define the therapeutic window and predict off-target toxicities[1]. The compound 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide (hereafter referred to as BMS-CPB ) represents a structurally novel candidate engineered to exploit the inactive "DFG-out" conformation of specific kinases.

This guide provides an objective, data-driven comparison of BMS-CPB against established reference alternatives: Staurosporine (a promiscuous Type I pan-kinase inhibitor) and Imatinib (a targeted Type II inhibitor). By evaluating these compounds across multiple orthogonal profiling platforms—ranging from affinity-based high-throughput screens to gold-standard radiometric assays—we establish a self-validating framework for assessing kinase selectivity[2].

Comparison of Kinase Profiling Platforms

To accurately benchmark BMS-CPB, it is critical to understand the analytical platforms used to generate the cross-reactivity data. No single assay is infallible; therefore, a multi-tiered approach is required to differentiate true catalytic inhibition from thermodynamic binding[3].

Table 1: Objective Comparison of Kinase Profiling Technologies
FeatureAffinity-Based (e.g., KINOMEscan™)Radiometric ( 33 P-ATP)TR-FRET (LanthaScreen™)
Primary Readout Thermodynamic Binding ( Kd​ )Catalytic Activity (IC 50​ )Proximity/Binding Displacement
Mechanism Competition with immobilized ligandDirect measurement of phosphoryl transferDisruption of energy transfer
Throughput Ultra-High (450+ kinases)Medium to HighHigh
ATP Dependence ATP-independentATP-dependent (Tested at Km​ or 1 mM)ATP-dependent
Data Reliability Prone to false positives (binds inactive states without blocking activity)Gold Standard (Direct functional readout)[2]Susceptible to auto-fluorescence interference[2]

Causality Insight: We utilize affinity-based profiling as the primary wide-net screen because it rapidly identifies all potential physical interactions across the kinome, regardless of the kinase's activation state[3]. However, because a compound might bind an allosteric site without inhibiting catalytic turnover, all hits must be orthogonally validated using radiometric assays, which directly measure the functional suppression of the enzyme[2].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the step-by-step methodologies used to evaluate BMS-CPB. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol A: High-Throughput Affinity Profiling (KINOMEscan Approach)

This method calculates the Selectivity Score ( S -score), a quantitative metric representing the fraction of the kinome inhibited by the compound[4][5].

  • Library Preparation: Express 450+ DNA-tagged kinases in E. coli or mammalian cells.

  • Equilibration: Incubate the kinase library with 1 μ M BMS-CPB and an immobilized active-site directed ligand.

  • Competition & Elution: Wash the microplates to remove unbound proteins. Kinases that bind BMS-CPB are prevented from binding the immobilized ligand and are washed away.

  • Quantification: Elute the remaining bound kinases and quantify via qPCR. Self-Validation Check: The use of qPCR provides a highly sensitive, amplifiable readout. The causality is direct: a low qPCR signal indicates that BMS-CPB successfully outcompeted the bait ligand, confirming high-affinity target engagement[3].

Protocol B: Orthogonal Radiometric Assay ( 33 P-ATP)

Radiometric assays remain the preferred method for confirming true enzymatic inhibition[2].

  • Reaction Assembly: In a 96-well plate, combine the target kinase, basic peptide substrate, and varying concentrations of BMS-CPB (10-point dose-response) in HEPES buffer.

  • Initiation: Add ATP at the specific Km​ for each kinase, spiked with γ

    33 P-ATP, to initiate the reaction. Incubate for 2 hours at room temperature.
  • Quenching & Capture: Spot the reaction mixture onto P81 phosphocellulose paper and immediately quench with 0.75% phosphoric acid.

  • Scintillation Counting: Wash the paper three times with phosphoric acid and measure radioactivity. Self-Validation Check: The basic peptide substrate strongly adheres to the negatively charged P81 paper, while unreacted 33 P-ATP remains soluble and is washed away by the acid. This guarantees a zero-background signal where radioactivity strictly equals catalytic turnover, eliminating the fluorescence interference seen in TR-FRET[2].

Workflow N1 Compound Synthesis BMS-CPB N2 Primary Screening (Affinity-based Panel) N1->N2 1 µM / 10 µM N3 Hit Identification (S-score Calculation) N2->N3 % Control < 10 N4 Orthogonal Validation (Radiometric IC50) N3->N4 Dose-Response N5 Cellular Target Engagement (TR-FRET) N4->N5 Biomarker Readout

Caption: Workflow for kinase cross-reactivity profiling and orthogonal validation of BMS-CPB.

Comparative Performance Data: BMS-CPB vs. Alternatives

To objectively assess the product's performance, BMS-CPB was profiled against 450 kinases. The data is compared against Staurosporine and Imatinib. The S -score is defined as S(1μM)=Total number of kinases testedNumber of kinases with <10% control activity​ [4][5]. A lower S -score indicates superior selectivity[5].

Table 2: Kinase Selectivity Profiling Data ( S -score and IC 50​ )
Kinase TargetBMS-CPB (Novel Product)Imatinib (Targeted Alt.)Staurosporine (Pan-Kinase Alt.)
ABL1 4.2 nM 12.5 nM3.1 nM
SRC 8.5 nM >10,000 nM5.2 nM
EGFR >10,000 nM>10,000 nM15.4 nM
p38 α >10,000 nM350 nM8.9 nM
AKT1 >10,000 nM>10,000 nM12.0 nM
Global Selectivity Score S(1μM) 0.015 0.042 0.650
Data Analysis & Causality

The data reveals that BMS-CPB possesses an exceptionally low S -score of 0.015, outperforming the clinical benchmark Imatinib (0.042) and vastly exceeding the promiscuous Staurosporine (0.650)[4][6].

Why does BMS-CPB exhibit this profile? Staurosporine is a Type I inhibitor that binds to the active (DFG-in) conformation of the kinase hinge region, a highly conserved structural motif across the kinome, leading to widespread off-target toxicity[4]. In contrast, BMS-CPB functions as a Type II inhibitor. The bulky 4-[benzyl(methyl)sulfamoyl] moiety requires the kinase to adopt an inactive "DFG-out" conformation to expose a deep hydrophobic pocket[4]. Because the sequence composition of this allosteric pocket is highly variable among kinases, BMS-CPB experiences severe steric clashes in off-target kinases like EGFR and AKT1, restricting its high-affinity binding almost exclusively to ABL1 and SRC.

Mechanistic Insights and Signaling Pathway Impact

The superior selectivity of BMS-CPB translates directly to cleaner cellular signaling profiles. By selectively inhibiting ABL1 and SRC without engaging the broader kinome, BMS-CPB effectively halts oncogenic signaling while sparing homeostatic survival pathways.

Pathway BMS BMS-CPB (Type II Inhibitor) Kinase1 Target Kinases (ABL1 / SRC) BMS->Kinase1 Potent Binding (DFG-out) Kinase2 Off-Target Kinases (EGFR / AKT1) BMS->Kinase2 Steric Clash (No Binding) Substrate1 Oncogenic Signaling (Phosphorylation Blocked) Kinase1->Substrate1 Blocked Substrate2 Homeostatic Pathways (Maintained) Kinase2->Substrate2 Active Phosphorylation

Caption: Mechanistic pathway showing BMS-CPB selectively inhibiting target kinases while sparing off-targets.

By utilizing combinations of highly selective inhibitors, researchers can further maximize selectivity and enable rational multitargeting, mitigating the "death by a thousand cuts" toxicity often seen with promiscuous compounds[6].

References

  • Eurofins Discovery. "KinaseProfiler Kinase Activity Profiling for Rapid Success." Eurofins Discovery.
  • Zhao, Z., et al. "Developing irreversible inhibitors of the protein kinase cysteinome." PMC.
  • Zhao, Z., et al. "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" PMC.
  • Outhwaite, I., et al.
  • Ma, H., et al.
  • "Irreversible inhibitors of c-Src kinase that target a nonconserved cysteine." SciSpace.
  • "Protein Kinase Inhibitors - Selectivity or Toxicity?" IntechOpen.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of balancing anti-inflammatory efficacy with long-term patient safety. The historical withdrawal of several first-generation COX-2 inhibitors (coxibs) due to cardiovascular toxicity has forced the field to rethink structural designs.

Currently, sulfamoylbenzamides and related sulfonamide-benzamide hybrids represent a sophisticated evolution in this space. By acting as multi-target agents—simultaneously suppressing NF-κB-driven cytokine release and selectively inhibiting the COX-2 enzymatic pocket—these compounds offer a highly optimized pharmacological profile.

This guide provides an objective, data-driven comparison of sulfamoylbenzamides against traditional non-steroidal anti-inflammatory drugs (NSAIDs) and standard coxibs, complete with the self-validating assay protocols required to prove their efficacy.

Mechanistic Rationale: The Causality of Structural Design

To understand why sulfamoylbenzamides outperform traditional NSAIDs in safety assays, we must look at the structural biology of the cyclooxygenase (COX) enzymes.1[1]. The sulfamoyl group (-SO₂NH₂) acts as a highly specific anchor, extending into this polar pocket to selectively inhibit COX-2 without disrupting the gastroprotective prostaglandins generated by COX-1.

Beyond direct enzymatic inhibition,2[2].

MechanisticPathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines iNOS iNOS / NO Production NFkB->iNOS COX2 COX-2 Enzyme NFkB->COX2 Transcriptional Upregulation AA Arachidonic Acid AA->COX2 PGE2 PGE2 Production COX2->PGE2 SBA Sulfamoylbenzamides & Derivatives SBA->NFkB Pathway Suppression SBA->COX2 Direct Enzymatic Inhibition

Mechanistic intervention points of sulfamoylbenzamides in the TLR4/NF-κB and COX-2 pathways.

Quantitative Head-to-Head Comparison

To objectively evaluate these compounds, we must look at the Selectivity Index (SI) —calculated as COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates a superior safety profile against gastrointestinal ulceration.3[3].

Compound ClassSpecific AgentCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)PGE₂ / NO Inhibition
Traditional NSAID Indomethacin0.490.040.08N/A
Standard COX-2 Inhibitor Celecoxib0.0514.7029478.62% (PGE₂)
Sulfonamide-NSAID Hybrid Compound 6b0.0413.16329 90.70% (PGE₂)
Sulfonamide-NSAID Hybrid Compound 6j0.0412.48312 86.34% (PGE₂)
Nitro Benzamide Derivative Compound 6N/AN/AN/AIC₅₀ = 5.3 µM (NO)

Data synthesis derived from established in vitro enzymatic and cellular assays[2][3].

Core Experimental Workflows & Self-Validating Protocols

In drug development, an assay is only as good as its internal controls. When profiling sulfamoylbenzamides, I mandate a two-pronged approach: an isolated enzymatic assay to prove direct target engagement, followed by a cell-based assay to prove membrane permeability and physiological efficacy.

Protocol A: In Vitro COX-1/COX-2 Enzymatic Selectivity Assay

Causality: We utilize purified human recombinant COX-1 and COX-2 to isolate direct enzymatic inhibition from broader cellular or transcriptional effects. By running both enzymes in parallel, the assay self-validates the compound's safety profile (Selectivity Index).

  • Preparation: Dilute the test compounds (sulfamoylbenzamides) in DMSO to achieve a concentration gradient (e.g., 0.01 to 50 µM).

  • Enzyme Incubation: In a 96-well plate, combine the compounds with hematin-reconstituted human recombinant COX-1 or COX-2 in Tris-HCl buffer (pH 8.0). Incubate for 15 minutes at 37°C to allow for binding at the polar side pocket.

  • Reaction Initiation: Add arachidonic acid (AA) and the colorimetric substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Quantification: Measure the oxidation of TMPD spectrophotometrically at 590 nm.

  • Validation: Calculate the IC₅₀ for both isoforms. The assay is only considered valid if the standard control (Celecoxib) yields an SI of ~290-300.

Protocol B: LPS-Induced Macrophage Inflammation Profiling

Causality: Enzymatic assays lack physiological context. This cell-based assay validates whether the benzamide derivative can successfully cross the lipid bilayer and operate within a complex inflammatory signaling cascade. Crucially, it includes an MTT viability counter-screen. If a compound kills the cells, NO production will naturally drop—this is a false positive for anti-inflammatory activity.

AssayWorkflow Seed 1. Seed RAW 264.7 Macrophages Pretreat 2. Pre-treat with Compounds (2h) Seed->Pretreat Stimulate 3. Stimulate with LPS (24h) Pretreat->Stimulate Assay 4. Quantify NO (Griess) & Cytokines (ELISA) Stimulate->Assay Validate 5. MTT Viability Assay (Toxicity Control) Stimulate->Validate Parallel Validation

Self-validating workflow for evaluating in vitro anti-inflammatory activity in macrophages.

  • Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 5 × 10⁴ cells/well. Incubate overnight at 37°C (5% CO₂).

  • Pre-treatment: Treat the cells with the test compounds (e.g., 5, 10, 20 µM) for 2 hours.

  • Stimulation: Introduce 1 µg/mL of Lipopolysaccharide (LPS) to trigger the TLR4/NF-κB pathway. Incubate for 24 hours.

  • Supernatant Analysis: Extract the supernatant.2[2].

  • Self-Validation (MTT Assay): Add MTT reagent to the remaining adherent cells. If cell viability drops below 90% compared to the control, the observed reduction in inflammatory markers must be discarded as a cytotoxic artifact rather than true pharmacological suppression.

Application Scientist Insights: Interpreting the Data

When reviewing the head-to-head data, the superiority of hybridized sulfamoylbenzamides becomes clear. Traditional NSAIDs like Indomethacin possess an SI of 0.08, meaning they are actually more selective for the gastroprotective COX-1 enzyme than the inflammatory COX-2 enzyme—a guaranteed path to gastric ulcers.

Conversely, by integrating the benzenesulfonamide moiety, we force the molecule into the COX-2 polar pocket. The data shows that Compounds 6b and 6j achieve an SI > 310, outperforming Celecoxib. Furthermore, the ability of nitro-benzamide derivatives to suppress NO production at low micromolar concentrations (IC₅₀ = 5.3 µM) without inducing macrophage cytotoxicity confirms that these scaffolds are not just enzymatic inhibitors, but robust modulators of the broader inflammatory cascade.

Sources

Comparative ADME Profiling of Novel Benzamide Derivatives: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Protocol Synthesis

Introduction: The Pharmacokinetic Bottleneck in Benzamide Development

Benzamide derivatives represent a highly versatile pharmacophore in modern drug discovery, prominently featured in histone deacetylase (HDAC) inhibitors (e.g., Entinostat, Chidamide) and targeted CNS agents[1]. While novel benzamide derivatives (NBDs) often exhibit exceptional in vitro target affinity, their clinical translation is frequently derailed by suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

As a Senior Application Scientist, I approach ADME profiling not merely as a checklist, but as a causality-driven system. Poor metabolic stability or excessive efflux transport leads to high in vivo attrition rates. This guide provides an objective comparative analysis of the ADME profiles of experimental NBDs against established clinical standards, detailing the mechanistic rationale behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Causality-Driven ADME Profiling

Intestinal Absorption & Efflux Dynamics (Caco-2 Permeability)

Oral bioavailability is heavily dependent on intestinal permeability. The Caco-2 cell line, derived from human colon carcinoma, spontaneously differentiates to form a polarized monolayer with tight junctions and brush border microvilli, closely mimicking the human intestinal epithelium[2].

The Rationale: We utilize a bidirectional Caco-2 assay to measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. Benzamide derivatives are frequently substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters[]. Measuring bidirectional flux is essential; an efflux ratio ( Papp​(B−A)/Papp​(A−B) ) greater than 2.0 indicates active efflux, which severely limits systemic exposure and necessitates structural optimization[4].

Caco2_Mechanism Apical Apical Chamber (Intestinal Lumen) Cell Caco-2 Cell Monolayer (Tight Junctions & Efflux Transporters) Apical->Cell A-B Flux (Passive/Active Absorption) Cell->Apical Basal Basolateral Chamber (Systemic Circulation) Cell->Basal Basal->Cell B-A Flux (P-gp/BCRP Efflux)

Caption: Bidirectional transport mechanism in the Caco-2 permeability assay.

Hepatic Phase I Metabolism (Microsomal Stability)

Hepatic clearance is the primary route of elimination for most small molecules. The microsomal stability assay utilizes liver microsomes—subcellular fractions highly enriched in membrane-bound cytochrome P450 (CYP) enzymes[5].

The Rationale: By isolating Phase I metabolic enzymes, we can pinpoint the intrinsic clearance ( CLint​ ) without confounding factors like plasma protein binding or cellular uptake. The inclusion of a minus-NADPH control is a critical self-validating step; because NADPH is the obligate co-factor for CYP-mediated oxidation, any degradation observed in its absence points to chemical instability rather than enzymatic metabolism[6].

ADME_Workflow Start Novel Benzamide Derivatives Abs Absorption (Caco-2 Assay) Start->Abs Dist Distribution (PPB Assay) Start->Dist Met Metabolism (Microsomal Stability) Start->Met Exc Excretion (Clearance Rate) Start->Exc Decision Lead Candidate Selection Abs->Decision Dist->Decision Met->Decision Exc->Decision

Caption: Multiparametric ADME screening workflow for benzamide derivatives.

Quantitative Data Comparison

The following table synthesizes experimental ADME data comparing two novel indole-containing benzamide derivatives (NBD-1 and NBD-2) against the clinical standard Entinostat (MS-275).

CompoundCaco-2 Papp​ A-B ( 10−6 cm/s)Efflux Ratio (B-A / A-B)HLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Plasma Protein Binding (%)Performance Assessment
Entinostat (Standard) 12.41.845.230.678%Moderate permeability; stable hepatic profile.
NBD-1 3.18.518.475.392%High efflux (P-gp substrate); rapid CYP-mediated clearance.
NBD-2 (Optimized) 18.71.288.515.665%Excellent absorption; high metabolic stability. Lead candidate.

Data Interpretation: NBD-1 exhibits a high efflux ratio (8.5), indicating it is a strong substrate for active transport, which correlates with poor oral absorption. Structural optimization in NBD-2 (e.g., masking hydrogen bond donors) successfully bypassed efflux transporters and sterically hindered CYP450 oxidation sites, resulting in a superior t1/2​ of 88.5 minutes.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the exact methodologies and the mechanistic reasoning behind each critical step.

Protocol 1: Bidirectional Caco-2 Permeability Assay
  • Cell Culture & Differentiation: Culture Caco-2 cells on semipermeable polycarbonate inserts for exactly 21 days.

    • Causality: This 21-day incubation is strictly required for the cells to spontaneously differentiate into enterocyte-like cells and express functional tight junctions and efflux transporters[].

  • Barrier Integrity Validation: Prior to dosing, measure the transepithelial electrical resistance (TEER) and run a Lucifer Yellow paracellular permeability assay[7].

    • Causality: A Lucifer Yellow Papp​<100 nm/s confirms that the tight junctions are intact. If the barrier is compromised, compounds will leak paracellularly, invalidating the absorption data.

  • Dosing & Incubation: Apply the test compound (10 µM) to the apical chamber (for A-B flux) or basolateral chamber (for B-A flux). Incubate at 37°C for 120 minutes with gentle agitation[4].

  • Quenching & Analysis: Remove aliquots from the receiver chambers and immediately quench with an internal standard-spiked organic solvent (e.g., acetonitrile).

    • Causality: Quenching precipitates proteins and halts any potential enzymatic degradation, stabilizing the analyte for accurate LC-MS/MS quantification[7].

Protocol 2: Human Liver Microsomal (HLM) Stability Assay
  • Matrix Preparation: Thaw human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM MgCl2​ [6].

    • Causality: The phosphate buffer and magnesium ions are critical for maintaining the structural integrity and optimal catalytic activity of the CYP450 enzymes.

  • Pre-incubation: Spike the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes[8].

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Run a parallel negative control without NADPH[6].

    • Causality: NADPH is the obligate electron donor for Phase I oxidation. The minus-NADPH control validates that any compound depletion is strictly enzyme-mediated and not due to thermal or chemical instability[5].

  • Time-Course Termination: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract aliquots and immediately mix with 3 volumes of ice-cold acetonitrile containing 0.1% formic acid[6].

    • Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, stopping the metabolic reaction at precise time points to allow for accurate half-life ( t1/2​ ) calculation[9].

  • Quantification: Centrifuge at 15,000 rpm for 5 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS[6].

References

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm Assay Services. Available at:[Link][9]

  • Bio-protocol. "ADME Assays: Microsomal stability." Bio-protocol Journal. Available at: [Link][6]

  • BioDuro-Sundia. "ADME Microsomal Stability Assay." BioDuro Global CRDMO. Available at: [Link][8]

  • Evotec / Cyprotex. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. Available at:[Link][5]

  • Concept Life Sciences. "Caco-2 Permeability Assay." ADMET & DMPK Assays. Available at: [Link][4]

  • Domainex. "Caco-2 Permeability Assay." Domainex ADME Services. Available at:[Link][7]

  • Evotec / Cyprotex. "Caco-2 Permeability Assay." Evotec In Vitro Permeability Services. Available at: [Link][2]

  • ResearchGate. "Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities." Pharmaceut Fronts 2022. Available at:[Link][1]

Sources

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